molecular formula C5H5BO3S B112628 3-Formyl-4-thiopheneboronic acid CAS No. 4347-32-4

3-Formyl-4-thiopheneboronic acid

Cat. No.: B112628
CAS No.: 4347-32-4
M. Wt: 155.97 g/mol
InChI Key: LVLCWVAVXNPOFF-UHFFFAOYSA-N
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Description

3-Formyl-4-thiopheneboronic acid is a useful research compound. Its molecular formula is C5H5BO3S and its molecular weight is 155.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-formylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLCWVAVXNPOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400581
Record name 3-FORMYL-4-THIOPHENEBORONIC ACID
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Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4347-32-4
Record name 3-FORMYL-4-THIOPHENEBORONIC ACID
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Record name (4-formylthiophen-3-yl)boronic acid
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Foundational & Exploratory

In-Depth Technical Guide: 3-Formyl-4-thiopheneboronic Acid (CAS 4347-32-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and specific biological applications for 3-Formyl-4-thiopheneboronic acid (CAS 4347-32-4) are limited in publicly available scientific literature. This guide has been compiled using information on closely related isomers and established general methodologies for the synthesis and reaction of arylboronic acids. All experimental protocols should be considered exemplary and require optimization.

Physicochemical Properties

This compound is a bifunctional organic compound containing both a reactive formyl group and a versatile boronic acid moiety on a thiophene scaffold. These features make it a valuable building block in organic synthesis.

PropertyValueSource
CAS Number 4347-32-4
Molecular Formula C₅H₅BO₃S
Molecular Weight 155.97 g/mol
Alternate Names (4-Formylthiophen-3-yl)boronic acid
Appearance White to light yellow powder (Typical for arylboronic acids)General Knowledge
Melting Point Data not available for this specific isomer. The 2-formyl-3-thiophene isomer melts at 167-193 °C, while the 5-formyl-2-thiophene isomer melts at 132-135 °C.
Boiling Point 381.2 ± 52.0 °C (Predicted)Public Databases
Solubility Expected to be soluble in methanol and other polar organic solvents.

Synthesis and Purification

Proposed Synthetic Pathway

A common route to arylboronic acids involves the formation of an organolithium or Grignard reagent from the corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis. Starting from a suitable di-halogenated thiophene, one could selectively introduce the formyl and boronic acid groups. A potential retrosynthesis is outlined below.

Synthetic Workflow 3,4-Dibromothiophene 3,4-Dibromothiophene Intermediate_1 3-Bromo-4-formylthiophene 3,4-Dibromothiophene->Intermediate_1 Formylation Intermediate_2 Organolithium Species Intermediate_1->Intermediate_2 Lithiation Product This compound Intermediate_2->Product Borylation & Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol for Synthesis

Step 1: Formylation of 3,4-Dibromothiophene

This step would likely involve a selective formylation at the 4-position. This could potentially be achieved through a metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

  • Dissolve 3,4-dibromothiophene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 equiv.) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 equiv.) dropwise and stir for an additional 2 hours at -78 °C.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-4-formylthiophene.

Step 2: Borylation and Hydrolysis

  • Dissolve the crude 3-bromo-4-formylthiophene (1.0 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 equiv.) dropwise and stir for 1 hour.

  • To this solution, add triisopropyl borate (1.5 equiv.) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and acidify with 1 M hydrochloric acid (HCl) until the pH is approximately 2.

  • Stir vigorously for 1-2 hours to hydrolyze the borate ester.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification Protocol

The crude product can be purified by the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization is ineffective, purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Research and Development

While specific applications for the 3,4-isomer are not widely documented, thiopheneboronic acids, in general, are key intermediates in several fields:

  • Organic Synthesis: They are primarily used as coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules.

  • Medicinal Chemistry: The thiophene nucleus is a common scaffold in many pharmaceuticals. Boronic acids are known to act as inhibitors for various enzymes. For instance, the related isomer, 2-formyl-3-thiopheneboronic acid, is a starting material for the synthesis of potent PARP-1 inhibitors, which are being investigated as anti-cancer agents. Boronic acids have also been explored as inhibitors for other enzymes like β-lactamases.

  • Materials Science: Thiophene-based conjugated polymers are essential in the development of organic electronics. Thiopheneboronic acids serve as monomers in the synthesis of these polymers for applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors.

Reactivity and Experimental Protocols

The most significant reaction of this compound is the Suzuki-Miyaura cross-coupling reaction. The formyl group can also undergo various reactions typical of aldehydes, such as reductive amination, Wittig reactions, and oxidation to a carboxylic acid.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction facilitates the formation of a C-C bond between the thiophene ring and an aryl or vinyl halide/triflate.

Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 ArAr' Ar-Ar' RedElim->ArAr' BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from studies on the closely related (5-formylthiophen-2-yl)boronic acid and may require optimization.

  • To a reaction vial, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with stirring at a temperature between 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization (Expected)

  • ¹H NMR:

    • A singlet for the aldehyde proton (-CHO) in the range of 9.8-10.2 ppm.

    • Two doublets for the two protons on the thiophene ring.

    • A broad singlet for the boronic acid hydroxyl protons (-B(OH)₂), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon around 185-195 ppm.

    • Signals for the carbon atoms of the thiophene ring, with the carbon attached to the boronic acid group showing a characteristic broad signal due to the quadrupolar boron nucleus.

  • IR Spectroscopy:

    • A strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹.

    • A broad O-H stretching band for the boronic acid group around 3200-3500 cm⁻¹.

    • C-H stretching bands for the thiophene ring around 3100 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) corresponding to the molecular weight of 155.97. Dehydration peaks are common for boronic acids.

Safety and Handling

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it in a freezer at or below -20°C is recommended. Keep away from oxidizing agents.

An In-depth Technical Guide on 3-Formyl-4-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-thiopheneboronic acid (CAS No. 4347-32-4) is a heterocyclic organic compound that incorporates a thiophene ring functionalized with both a formyl and a boronic acid group.[1] This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science. The thiophene moiety is a well-recognized pharmacophore present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance biological activity.[2] Concurrently, the boronic acid group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and can also act as a key interacting group in enzyme inhibition.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound.

Physicochemical Properties

The structural and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis and for understanding its behavior in biological systems.

PropertyValueReference
Molecular Formula C₅H₅BO₃S[1]
Molecular Weight 155.97 g/mol [1]
CAS Number 4347-32-4[1]
Melting Point 178-180 °C
Boiling Point 247.7 °C at 760 mmHg (Predicted)
pKa 7.91 (Predicted)
Solubility Soluble in polar organic solvents.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis route is outlined below. This pathway involves a regioselective lithiation followed by formylation, and a subsequent lithium-halogen exchange followed by borylation.

Synthetic Pathway Proposed Synthetic Pathway for this compound A 3,4-Dibromothiophene B 3-Bromo-4-formylthiophene A->B 1. n-BuLi, -78 °C 2. DMF C This compound B->C 1. n-BuLi, -78 °C 2. B(OiPr)₃ 3. H₃O⁺

Caption: Proposed synthesis of this compound.

General Experimental Protocol: Lithiation and Borylation

The following is a general procedure for the lithiation and borylation of aryl halides, which can be adapted for the synthesis of this compound from a suitable precursor like 3-bromo-4-formylthiophene.[5][6]

Materials:

  • 3-Bromo-4-formylthiophene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction (e.g., diethyl ether)

Procedure:

  • A solution of 3-bromo-4-formylthiophene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to facilitate lithium-halogen exchange.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise at -78 °C, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of 1 M HCl, and the mixture is stirred for 1 hour.

  • The aqueous layer is extracted with an organic solvent such as diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the functional groups present, the following characteristic spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the two protons on the thiophene ring, the aldehyde proton, and the hydroxyl protons of the boronic acid. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The thiophene protons will likely appear as doublets, with their chemical shifts and coupling constants being characteristic of the 3,4-disubstituted thiophene ring system. The boronic acid protons will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the formyl group will be the most downfield signal (typically >180 ppm). The carbon atom attached to the boron atom will also be significantly deshielded. The remaining three carbons of the thiophene ring will have chemical shifts characteristic of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • A strong, broad O-H stretching vibration for the boronic acid hydroxyl groups, typically in the range of 3200-3600 cm⁻¹.

  • A sharp, strong C=O stretching vibration for the aldehyde group, expected around 1680-1700 cm⁻¹.

  • C-H stretching vibrations for the thiophene ring protons, typically appearing just above 3000 cm⁻¹.

  • B-O stretching vibrations in the region of 1300-1400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.97 g/mol ). Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and cleavage of the formyl group.

Applications in Drug Discovery and Development

While specific biological activities for this compound have not been detailed in the available literature, its structural motifs are of significant interest in medicinal chemistry.

Role as a Building Block in Suzuki-Miyaura Coupling

The boronic acid functionality makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl structures that are common in pharmacologically active molecules.[1][7]

Suzuki_Coupling Suzuki-Miyaura Coupling Application A This compound C Coupled Product A->C B Aryl/Heteroaryl Halide (R-X) B->C catalyst Pd Catalyst, Base catalyst->C

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Potential as an Enzyme Inhibitor

Boronic acids are known to be reversible inhibitors of serine proteases and other enzymes.[8][9][10] The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of a catalytic serine residue in the enzyme's active site, effectively blocking its activity. The formyl group on the thiophene ring can also participate in hydrogen bonding or other interactions within the active site, potentially enhancing binding affinity and selectivity.

Enzyme_Inhibition Mechanism of Serine Protease Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Serine Protease Serine Serine Residue (with -OH) Inhibitor This compound Inhibitor->Enzyme Reversible Binding

References

An In-depth Technical Guide to 3-Formyl-4-thiopheneboronic acid: Molecular Structure and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure and chemical formula of 3-Formyl-4-thiopheneboronic acid, a key reagent in organic synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on clear data presentation and structural visualization.

Chemical Identity and Properties

This compound is an organic compound containing a thiophene ring substituted with a formyl and a boronic acid group. Its unique structure makes it a valuable building block in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

A summary of its key chemical identifiers and properties is presented in the table below for easy reference and comparison.

IdentifierValue
IUPAC Name (4-formylthiophen-3-yl)boronic acid
Molecular Formula C₅H₅BO₃S[1]
Molecular Weight 155.97 g/mol [1]
CAS Number 4347-32-4[1]

Molecular Structure

The molecular structure of this compound consists of a central five-membered thiophene ring. A formyl group (-CHO) is attached to the third position of the thiophene ring, and a boronic acid group (-B(OH)₂) is attached to the fourth position. The presence of both an aldehyde and a boronic acid functional group on the thiophene scaffold allows for sequential and site-selective chemical modifications, making it a versatile intermediate in the synthesis of complex organic molecules.

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D molecular structure of this compound.

Experimental Protocols

While this document focuses on the molecular structure and formula, the synthesis of thiopheneboronic acids typically involves the reaction of a corresponding bromothiophene with an organolithium reagent followed by treatment with a trialkyl borate and subsequent acidic hydrolysis. Specific experimental conditions, including reaction times, temperatures, and purification methods, would be detailed in peer-reviewed literature and are not provided here. For researchers interested in the application of this compound, a common protocol involves its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides to form biaryl or biheteroaryl structures.

This guide serves as a foundational resource for understanding the core molecular characteristics of this compound. For further in-depth analysis, including spectroscopic data and reactivity profiles, consulting specialized chemical databases and peer-reviewed scientific literature is recommended.

References

An In-depth Technical Guide to the Synthesis of 3-Formyl-4-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Formyl-4-thiopheneboronic acid, a valuable building block in medicinal chemistry and materials science. The document details plausible synthetic routes, experimental protocols, and relevant chemical data to assist researchers in the efficient preparation of this compound.

Introduction

This compound is a bifunctional molecule featuring a thiophene core substituted with a reactive formyl group and a versatile boronic acid moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex heterocyclic compounds through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, and further derivatization of the aldehyde. This guide outlines a robust two-stage synthetic approach, commencing with the preparation of a key halothiophene intermediate, followed by a palladium-catalyzed borylation.

Proposed Synthetic Pathways

The most logical and experimentally supported strategy for the synthesis of this compound involves a two-step process:

  • Synthesis of a 4-Bromo-3-formylthiophene Intermediate: This crucial step establishes the required substitution pattern on the thiophene ring. Two primary methods are proposed for this transformation:

    • Pathway A: Vilsmeier-Haack Formylation of 3,4-Dibromothiophene. This classic method for formylating electron-rich heterocycles offers a direct route to introduce the aldehyde group.

    • Pathway B: Lithiation and Formylation of 3,4-Dibromothiophene. This approach provides high regioselectivity for formylation at the 2-position due to the directing effect of the bromine atom at the 3-position.

  • Miyaura Borylation of the Halogenated Intermediate: This palladium-catalyzed cross-coupling reaction introduces the boronic acid functionality at the 4-position of the thiophene ring. This reaction is well-established and known for its broad functional group tolerance, including aldehydes.

The overall synthetic scheme is depicted below:

Overall Synthesis 3,4-Dibromothiophene 3,4-Dibromothiophene 4-Bromo-3-formylthiophene 4-Bromo-3-formylthiophene 3,4-Dibromothiophene->4-Bromo-3-formylthiophene Pathway A or B (Formylation) This compound Pinacol Ester This compound Pinacol Ester 4-Bromo-3-formylthiophene->this compound Pinacol Ester Miyaura Borylation This compound This compound This compound Pinacol Ester->this compound Hydrolysis

Figure 1: Overall synthetic strategy for this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 4-Bromo-3-formylthiophene

Pathway A: Vilsmeier-Haack Formylation of 3,4-Dibromothiophene

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4]

Vilsmeier-Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Workup DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl₃ POCl3 POCl3 Iminium Intermediate Iminium Intermediate Vilsmeier Reagent->Iminium Intermediate + 3,4-Dibromothiophene 3,4-Dibromothiophene 3,4-Dibromothiophene 4-Bromo-3-formylthiophene 4-Bromo-3-formylthiophene Iminium Intermediate->4-Bromo-3-formylthiophene Hydrolysis

Figure 2: Workflow for Vilsmeier-Haack formylation.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-Dimethylformamide (DMF, 3 equivalents) to anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3,4-dibromothiophene (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pathway B: Lithiation and Formylation of 3,4-Dibromothiophene

This method offers high regioselectivity for the 2-position due to the directing effect of the bromine at the 3-position.[1][5]

Lithiation-Formylation Start 3,4-Dibromothiophene in dry THF Cool Cool to -78°C Start->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Stir_1 Stir for 1 hour Add_nBuLi->Stir_1 Add_DMF Add anhydrous DMF Stir_1->Add_DMF Stir_2 Stir for 1 hour at -78°C Add_DMF->Stir_2 Warm Warm to room temperature Stir_2->Warm Quench Quench with sat. NH₄Cl Warm->Quench Workup Extraction and Purification Quench->Workup

Figure 3: Workflow for lithiation and formylation.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 3,4-dibromothiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise.

  • Stir the mixture at -78°C for 1 hour.

  • Add anhydrous DMF (1.2 equivalents) dropwise at -78°C.

  • Stir at -78°C for another hour, then slowly warm to room temperature.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Formylation Methods for 3,4-Dibromothiophene

ParameterVilsmeier-Haack FormylationLithiation and Formylation
Typical Yield 60-80%70-90%
Regioselectivity Primarily at the 2-positionHighly selective for the 2-position
Reaction Temp. 0°C to Room Temperature-78°C
Key Reagents POCl₃, DMFn-BuLi, DMF
Advantages Milder conditions, no cryogenicsHigh regioselectivity
Disadvantages Potential for di-formylationRequires strict anhydrous conditions
Stage 2: Miyaura Borylation of 4-Bromo-3-formylthiophene

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that is highly effective for the synthesis of aryl and heteroaryl boronic esters.[6][7] This reaction tolerates a wide variety of functional groups, including aldehydes.[8]

Miyaura Borylation Reactants 4-Bromo-3-formylthiophene Bis(pinacolato)diboron Potassium Acetate Reaction Heat at 80-90°C Reactants->Reaction Catalyst PdCl₂(dppf) Catalyst->Reaction Solvent Anhydrous Dioxane Solvent->Reaction Workup Filtration, Extraction, and Purification Reaction->Workup Product 3-Formyl-4-thiopheneboronic acid Pinacol Ester Workup->Product

Figure 4: Experimental workflow for Miyaura borylation.

Experimental Protocol:

  • In a reaction vessel, combine 4-bromo-3-formylthiophene (1 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equivalents), and potassium acetate (KOAc, 3 equivalents).

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 2-5 mol%).

  • Add an anhydrous solvent, such as dioxane or DMSO.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the this compound pinacol ester.

Table 2: Typical Reaction Parameters for Miyaura Borylation

ParameterCondition
Typical Yield 70-95%
Catalyst PdCl₂(dppf), Pd(PPh₃)₄
Base KOAc, K₃PO₄
Boron Source Bis(pinacolato)diboron (B₂pin₂)
Solvent Dioxane, DMSO, Toluene
Temperature 80-110°C
Reaction Time 12-24 hours
Stage 3: Hydrolysis of the Boronic Ester

The final step is the hydrolysis of the pinacol ester to the free boronic acid. This is typically achieved under mild acidic conditions.[9][10][11][12]

Experimental Protocol:

  • Dissolve the this compound pinacol ester in a suitable solvent system, such as a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere.

  • Organometallic Palladium Catalysts: Can be toxic and should be handled with care.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound is readily achievable through a two-stage process involving the formation of a 4-bromo-3-formylthiophene intermediate followed by a palladium-catalyzed Miyaura borylation. The choice of formylation method for the intermediate allows for flexibility based on available resources and desired selectivity. The subsequent borylation and hydrolysis are generally high-yielding and tolerant of the aldehyde functionality. This guide provides a solid foundation for researchers to produce this valuable synthetic building block.

References

A Technical Guide to the Spectroscopic Analysis of 3-Formyl-4-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-thiopheneboronic acid (CAS 4347-32-4) is a heterocyclic organic compound of interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a thiophene ring functionalized with both a formyl and a boronic acid group, makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions. This guide provides a summary of available data and outlines the standard experimental protocols for obtaining key spectroscopic information (NMR, IR, and Mass Spectrometry) essential for the characterization of this compound.

While specific experimental spectroscopic data for this compound is not widely published, this document serves as a comprehensive resource by detailing the methodologies required for its analysis.

Compound Identification
IdentifierValue
Chemical Name This compound
CAS Number 4347-32-4
Molecular Formula C₅H₅BO₃S
Molecular Weight 155.97 g/mol [1]

Spectroscopic Data Summary

No specific experimental data for this compound was found in publicly available databases at the time of this writing. The following tables are placeholders to be populated upon experimental data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)Assignment
Data not available
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not available
Mass Spectrometry (MS)
m/zRelative Intensity (%)Ion Assignment
Data not available

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound and the presence of exchangeable protons.

  • Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Sample Preparation (ESI):

  • Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system (e.g., methanol or acetonitrile with a small percentage of formic acid to promote ionization).

  • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.

Data Acquisition (ESI):

  • Acquire the mass spectrum in positive or negative ion mode. The choice will depend on the nature of the analyte. For a boronic acid, both modes should be investigated.

  • Typical mass range for a small molecule like this would be from m/z 50 to 500.

  • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of 3-Formyl-4- thiopheneboronic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Stability and Storage of 3-Formyl-4-thiopheneboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Formyl-4-thiopheneboronic acid. As a crucial building block in medicinal chemistry and organic synthesis, understanding its stability profile is paramount for ensuring the integrity of experimental results and the quality of synthesized compounds. This document outlines key storage parameters, potential degradation pathways, and proposed methodologies for stability assessment.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on available safety data sheets and general best practices for boronic acids.

ParameterRecommended ConditionRationale
Temperature Refrigerator (2-8 °C)To slow down potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation.
Moisture Keep container tightly closed in a dry place.Boronic acids are susceptible to hydrolysis and can form boroxines (anhydrides) upon dehydration.
Light Store in a light-resistant container.To prevent light-induced degradation.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1]To avoid chemical reactions that can degrade the compound.

Stability Profile and Potential Degradation Pathways

This compound, like many aryl boronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary routes of degradation include:

  • Oxidative Degradation: The boronic acid moiety can be oxidized, leading to the formation of the corresponding phenol (3-formyl-4-hydroxythiophene). This is a common degradation pathway for boronic acids, particularly in the presence of air or other oxidizing agents.[2]

  • Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 3-formylthiophene. Protodeboronation can be catalyzed by acids, bases, or metal ions and is often accelerated by heat.[3]

  • Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible upon treatment with water, the presence of boroxines can complicate stoichiometry in reactions.

The stability of this compound is influenced by several factors, including temperature, humidity, pH, and exposure to light and oxygen.

cluster_compound This compound Stability cluster_factors Influencing Factors cluster_degradation Degradation Pathways 3-Formyl-4-thiopheneboronic_acid This compound Oxidation Oxidation 3-Formyl-4-thiopheneboronic_acid->Oxidation Protodeboronation Protodeboronation 3-Formyl-4-thiopheneboronic_acid->Protodeboronation Boroxine_Formation Boroxine Formation 3-Formyl-4-thiopheneboronic_acid->Boroxine_Formation Temperature Temperature Moisture Moisture/Humidity Moisture->3-Formyl-4-thiopheneboronic_acid Light Light Exposure Light->3-Formyl-4-thiopheneboronic_acid Oxygen Oxygen (Air) Oxygen->3-Formyl-4-thiopheneboronic_acid pH pH (Acid/Base) pH->3-Formyl-4-thiopheneboronic_acid

Caption: Factors influencing the stability and degradation of this compound.

Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.

Materials:

  • This compound (test sample)

  • Reference standard of this compound

  • HPLC grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Controlled environment chambers (for temperature and humidity control)

  • Light exposure chamber (ICH compliant)

  • Analytical balance

  • HPLC system with a UV detector

  • NMR spectrometer

  • LC-MS system

Experimental Workflow:

Initial_Analysis Initial Analysis (t=0) (HPLC, NMR, LC-MS) Storage Storage under Varied Conditions (Temp, Humidity, Light) Initial_Analysis->Storage Time_Points Analysis at Time Points (e.g., 1, 3, 6 months) Storage->Time_Points Data_Analysis Data Analysis (Purity, Degradants) Time_Points->Data_Analysis Conclusion Conclusion: Determine Shelf-life Data_Analysis->Conclusion

Caption: A general experimental workflow for assessing the stability of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh samples of this compound into appropriate containers for each storage condition.

    • For solution stability studies, prepare solutions of known concentration in relevant solvents or buffer systems.

  • Initial Analysis (Time = 0):

    • Perform initial analysis on the samples to determine the initial purity and identify any existing impurities.

    • HPLC: Develop and validate a stability-indicating HPLC method. The method should be able to separate the parent compound from potential degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point.

    • NMR: Obtain a proton (¹H) and carbon (¹³C) NMR spectrum to confirm the initial structure and purity.

    • LC-MS: Use LC-MS to identify the mass of the parent compound and any initial impurities.

  • Storage Conditions:

    • Store the samples in controlled environment chambers under various conditions, such as:

      • Refrigerated: 2-8 °C

      • Room Temperature: 25 °C / 60% RH

      • Accelerated: 40 °C / 75% RH

      • Photostability: In a photostability chamber according to ICH Q1B guidelines.

  • Analysis at Time Points:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), withdraw samples from each storage condition.

    • Analyze the samples using the same analytical methods as in the initial analysis (HPLC, NMR, LC-MS).

  • Data Analysis:

    • Purity: Calculate the purity of this compound at each time point using the HPLC data.

    • Degradation Products: Identify and quantify any degradation products formed. Use LC-MS to determine the mass of the degradants and NMR for structural elucidation if they are present in sufficient quantities.

    • Kinetics: If significant degradation is observed, the data can be used to determine the degradation kinetics and predict the shelf-life of the compound under different conditions.

Conclusion

The stability of this compound is a critical consideration for its successful use in research and development. By adhering to the recommended storage conditions, researchers can minimize degradation and ensure the quality of this important synthetic building block. For applications requiring stringent purity control, it is advisable to perform a stability assessment to establish an appropriate shelf-life and re-test date under specific laboratory conditions. This proactive approach to stability management will ultimately contribute to more reliable and reproducible scientific outcomes.

References

The Genesis and Advancement of Substituted Thiopheneboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiopheneboronic acids have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties and versatile reactivity have positioned them as key building blocks in the construction of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The thiophene motif is a well-recognized pharmacophore, and its incorporation into drug candidates can significantly influence their biological activity.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of substituted thiopheneboronic acids, detailed experimental protocols for their synthesis, a comparative analysis of synthetic methodologies, and a look into their role in modulating key signaling pathways in drug discovery.

A Historical Perspective: From Boronic Acids to Thiophene Derivatives

The journey of substituted thiopheneboronic acids is intrinsically linked to the broader history of boronic acids and the discovery of the thiophene moiety itself.

The Dawn of Boronic Acids

The first isolation of a boronic acid dates back to 1860, when Edward Frankland synthesized ethylboronic acid.[4] However, it was the development of the Grignard reaction that provided a more general route to arylboronic acids. Early methods involved the reaction of a Grignard reagent with a trialkyl borate at low temperatures, followed by hydrolysis to yield the desired boronic acid.[5]

The Discovery of Thiophene

Thiophene was first identified in 1882 by Viktor Meyer as an impurity in benzene derived from coal tar.[6] Its structural similarity to benzene, yet with distinct electronic properties owing to the sulfur heteroatom, quickly made it a subject of chemical investigation.

The Convergence: First Synthesis of Thiopheneboronic Acids

While a definitive singular "first" synthesis of a thiopheneboronic acid is not definitively cited in the provided results, early work on the preparation of arylboronic acids in the first half of the 20th century laid the groundwork. A 1938 publication in the Journal of the American Chemical Society is referenced in connection with the synthesis of 2-thiopheneboronic acid, suggesting its preparation was achieved by that time.[7] The primary methods for the synthesis of these early derivatives likely involved the reaction of a thienyl Grignard reagent or a thienyllithium species with a borate ester.

Evolution of Synthetic Methodologies

The synthesis of substituted thiopheneboronic acids has evolved significantly, driven by the need for more efficient, scalable, and functional group-tolerant methods. Key approaches include:

  • Grignard Reagent-Based Syntheses: This classical approach involves the formation of a thienylmagnesium halide (a Grignard reagent) from a bromothiophene, which then reacts with a trialkyl borate. Subsequent hydrolysis affords the thiopheneboronic acid. While effective, this method can be sensitive to certain functional groups.

  • Lithiation-Based Syntheses: The use of organolithium reagents, such as n-butyllithium, allows for the direct deprotonation of thiophene or halogen-metal exchange with halothiophenes to generate a thienyllithium species. This intermediate is then quenched with a borate ester. This method offers a powerful way to introduce the boronic acid functionality at specific positions.

  • Palladium-Catalyzed Borylation: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of boronic acids. The Miyaura borylation, for instance, allows for the direct conversion of halothiophenes to their corresponding boronate esters using a palladium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂).[8][9] This method exhibits excellent functional group tolerance and is widely used in modern organic synthesis.

Experimental Workflow for a Grignard-Based Synthesis of 2-Thiopheneboronic Acid

Grignard-Based Synthesis of 2-Thiopheneboronic Acid cluster_prep Grignard Reagent Formation cluster_reaction Borylation and Hydrolysis start 2-Bromothiophene + Magnesium Turnings grignard Thienylmagnesium Bromide Formation start->grignard Anhydrous THF reaction Reaction with Grignard Reagent grignard->reaction -78 °C borate Triisopropyl Borate borate->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis e.g., HCl product 2-Thiopheneboronic Acid hydrolysis->product

Caption: Workflow for the synthesis of 2-thiopheneboronic acid via a Grignard reagent.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular substituted thiopheneboronic acid depends on factors such as the desired substitution pattern, the presence of other functional groups, and scalability.

Synthetic MethodStarting MaterialTypical ReagentsGeneral Yield Range (%)AdvantagesDisadvantages
Grignard Reaction HalothiopheneMg, Trialkyl borate60-85%Cost-effective for simple derivatives.Limited functional group tolerance; requires strictly anhydrous conditions.
Lithiation Thiophene or Halothiophenen-BuLi, Trialkyl borate70-95%High yields; allows for regioselective synthesis.Requires cryogenic temperatures; sensitive to moisture and air.
Palladium-Catalyzed Borylation HalothiophenePd catalyst, B₂pin₂, Base70-99%[8]Excellent functional group tolerance; mild reaction conditions.Cost of palladium catalyst; potential for side reactions.
Iridium-Catalyzed C-H Borylation ThiopheneIr catalyst, B₂pin₂Good to Excellent[10]Direct functionalization of C-H bonds; high atom economy.Regioselectivity can be a challenge; catalyst may be expensive.

Detailed Experimental Protocols

Synthesis of 2-Thiopheneboronic Acid via Halogen-Metal Exchange

This protocol is adapted from established procedures involving organolithium reagents.

Materials:

  • 2-Bromothiophene

  • n-Butyllithium (in hexanes)

  • Triisopropyl borate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., oven-dried flasks, syringes, septum)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous diethyl ether (or THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add 2-bromothiophene to the cooled solvent.

  • Add n-butyllithium dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Slowly add triisopropyl borate to the reaction mixture, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude 2-thiopheneboronic acid.

  • The product can be further purified by recrystallization.

Suzuki-Miyaura Coupling of 3-Thiopheneboronic Acid with an Aryl Bromide

This protocol is a general procedure for the widely used Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Thiopheneboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard laboratory glassware

  • Inert atmosphere

Procedure:

  • To a round-bottom flask, add the aryl bromide, 3-thiopheneboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery: Targeting Signaling Pathways

Substituted thiopheneboronic acids and their derivatives are of significant interest in drug discovery due to their ability to act as inhibitors of key enzymes, particularly kinases, which are often dysregulated in diseases such as cancer.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Thiophene-based molecules have been developed as potent and selective inhibitors of PI3K.[11][12]

PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ThiopheneInhibitor Thiophene-based PI3K Inhibitor ThiopheneInhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a thiophene-based PI3K inhibitor.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Thiophene derivatives have been designed to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling and angiogenesis.[3][13]

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis ThiopheneInhibitor Thiophene-based VEGFR-2 Inhibitor ThiopheneInhibitor->VEGFR2 JNK Signaling Pathway Stress Cellular Stress/ Cytokines MAP3K MAP3K (e.g., ASK1) Stress->MAP3K Activation MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis/ Inflammation cJun->Apoptosis ThiopheneInhibitor Fused Thiophene JNK Inhibitor ThiopheneInhibitor->JNK

References

Theoretical Characterization of 3-Formyl-4-thiopheneboronic Acid: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical characterization of 3-Formyl-4-thiopheneboronic acid using Density Functional Theory (DFT). Boronic acid derivatives are crucial in medicinal chemistry and organic synthesis, notably as building blocks in Suzuki couplings and as enzyme inhibitors.[1] A thorough understanding of their molecular structure, electronic properties, and vibrational signatures is paramount for their application in drug design and materials science. This document outlines the computational methodology for such a characterization and presents a summary of the expected quantitative data, offering a foundational resource for researchers in the field.

Introduction

This compound (C₅H₅BO₃S) is a bifunctional organic compound featuring a thiophene ring substituted with a formyl and a boronic acid group.[2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and organic electronics. The formyl group can participate in various reactions, while the boronic acid moiety is well-known for its role in palladium-catalyzed cross-coupling reactions.[1]

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems with high accuracy.[3][4] By employing DFT calculations, we can gain detailed insights into the geometric structure, vibrational modes, and electronic characteristics of this compound. This in-silico approach provides a cost-effective and efficient means to understand the molecule's reactivity and potential interactions, guiding further experimental work. This guide details the theoretical framework and expected results from a DFT-based study of this compound.

Computational Methodology

The theoretical characterization of this compound would be conducted using a standard quantum chemical software package. The methodology, based on established DFT studies of similar boronic acid and thiophene derivatives, is as follows.[3][5][6]

Geometry Optimization

The initial molecular structure of this compound would be built and subjected to geometry optimization. The calculations would be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known for its reliability in reproducing molecular properties.[7] A 6-311++G(d,p) basis set would be employed to provide a good balance between computational cost and accuracy for this type of molecule.[3][4] The optimization process is continued until the forces on each atom are negligible, ensuring that a true energy minimum on the potential energy surface is located.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two purposes: to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Electronic Property Analysis

To understand the electronic nature of this compound, several key properties would be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity and electronic transition properties.[8] The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability. Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. Mulliken charge analysis would also be performed to quantify the charge distribution on each atom.[4]

Predicted Quantitative Data

Based on DFT studies of analogous molecules such as 3-formylphenylboronic acid and other thiophene derivatives, the following tables summarize the expected quantitative data for this compound.[1][5]

Table 1: Predicted Optimized Geometrical Parameters
ParameterBond Length (Å)ParameterBond Angle (°)
C-S1.73S-C-C111.5
C=O1.22C-C=O124.0
C-B1.55C-C-B128.0
B-O1.37O-B-O118.0
O-H0.97B-O-H110.0
C-C (thiophene)1.38 - 1.44C-C-C (thiophene)112.0 - 113.0
C-H1.08
Table 2: Predicted Vibrational Frequencies
Vibrational ModeWavenumber (cm⁻¹)Description
O-H stretch~3300 - 3500Boronic acid hydroxyl groups
C-H stretch (thiophene)~3100Aromatic C-H stretch
C=O stretch~1680Formyl carbonyl stretch
C=C stretch (thiophene)~1500 - 1600Aromatic ring stretching
B-O stretch~1350Boronic acid B-O stretch
O-H bend~1180Boronic acid hydroxyl bend
Table 3: Predicted Electronic Properties
PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap~ 4.5 eV
Dipole Moment~ 3.5 Debye

Visualizations

Visual representations are critical for understanding the complex data generated from DFT calculations. The following diagrams illustrate the computational workflow and the molecular structure with its electronic properties.

Computational_Workflow cluster_input Input cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output Data Initial_Structure Initial Molecular Structure (this compound) Geom_Opt Geometry Optimization Initial_Structure->Geom_Opt Freq_Calc Vibrational Frequency Analysis Geom_Opt->Freq_Calc Elec_Prop Electronic Property Calculation Geom_Opt->Elec_Prop Opt_Geom Optimized Geometry (Bond Lengths, Angles) Geom_Opt->Opt_Geom Vib_Spectra Vibrational Spectra (IR, Raman) Freq_Calc->Vib_Spectra Elec_Data Electronic Properties (HOMO, LUMO, MEP) Elec_Prop->Elec_Data

Caption: Computational workflow for the DFT characterization.

Molecular_Properties cluster_structure Structural Properties cluster_electronic Electronic Properties cluster_vibrational Vibrational Properties Molecule This compound Bond_Lengths Bond Lengths Molecule->Bond_Lengths Bond_Angles Bond Angles Molecule->Bond_Angles HOMO HOMO Molecule->HOMO LUMO LUMO Molecule->LUMO MEP MEP Molecule->MEP IR_Spectrum IR Spectrum Molecule->IR_Spectrum Raman_Spectrum Raman Spectrum Molecule->Raman_Spectrum

Caption: Relationship between the molecule and its key properties.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound using Density Functional Theory. The presented computational protocol, based on the B3LYP functional and a 6-311++G(d,p) basis set, provides a robust framework for obtaining reliable predictions of its geometric, vibrational, and electronic properties. The tabulated data, while predictive, offers valuable benchmarks for experimental studies and can significantly aid in the rational design of novel compounds for applications in drug development and materials science. The insights gained from such theoretical studies are instrumental in accelerating the discovery and optimization of molecules with desired functionalities.

References

Commercial suppliers and purity of 3-Formyl-4-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Formyl-4-thiopheneboronic acid, a valuable building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. This document details its commercial availability, purity standards, and key experimental protocols.

Commercial Availability and Purity

This compound (CAS No: 4347-32-4) is readily available from a variety of commercial suppliers. The purity of the commercially available product is typically suitable for most research and development applications. Key specifications are summarized below.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity Specification
Santa Cruz Biotechnology4347-32-4C₅H₅BO₃S155.97Not specified
Fisher Scientific4347-32-4C₅H₅BO₃S155.97min 96%
Toronto Research Chemicals4347-32-4C₅H₅BO₃S155.97Not specified
Manchester Organics4347-32-4C₅H₅BO₃S155.97Not specified

Experimental Protocols

While specific proprietary synthesis methods are not publicly disclosed by all suppliers, the synthesis of this compound can be achieved through established organometallic procedures. The following sections outline general yet detailed methodologies for its synthesis, purification, and analysis, based on standard practices for similar thiopheneboronic acids.

Synthesis of this compound

A common synthetic route to this compound involves the borylation of a suitable brominated thiophene precursor, such as 3-bromo-4-formylthiophene. This can be achieved via a lithium-halogen exchange followed by reaction with a borate ester.

Materials:

  • 3-Bromo-4-formylthiophene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add 3-bromo-4-formylthiophene and anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction is monitored for the completion of the lithium-halogen exchange.

  • After stirring for the appropriate time at -78 °C, add triisopropyl borate dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature, undisturbed.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Purity Analysis

The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A validated RP-HPLC method is crucial for the accurate quantification of purity and the detection of any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Typical Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes. For example, a gradient from 20% to 95% acetonitrile in water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

qNMR is a powerful technique for determining the absolute purity of a compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh a sample of this compound and a suitable internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte's signals.

  • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, D1, of at least 5 times the longest T1 of the signals of interest).

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity of the analyte based on the integral values, the number of protons corresponding to each signal, and the weights of the sample and the internal standard.

Applications in Drug Discovery and Materials Science

This compound is a versatile building block due to its two reactive functional groups: the boronic acid and the aldehyde. The boronic acid moiety is primarily used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The aldehyde group can be used for various transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.

Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle ThiopheneBoronicAcid This compound Transmetalation Transmetalation ThiopheneBoronicAcid->Transmetalation ArylHalide Aryl Halide (Ar-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd0 Pd(0) Catalyst->Pd0 CoupledProduct Coupled Product (Ar-Thiophene) Pd0->OxidativeAddition PdII_Aryl Ar-Pd(II)-X OxidativeAddition->PdII_Aryl PdII_Aryl->Transmetalation PdII_Aryl_Thiophene Ar-Pd(II)-Thiophene Transmetalation->PdII_Aryl_Thiophene ReductiveElimination Reductive Elimination PdII_Aryl_Thiophene->ReductiveElimination ReductiveElimination->CoupledProduct ReductiveElimination->Pd0

Suzuki-Miyaura Coupling Workflow
Role in Kinase Inhibitor Synthesis

Substituted thiophenes are important scaffolds in the development of kinase inhibitors. The formyl group on this compound can be a key handle for introducing diversity and modulating the pharmacological properties of potential drug candidates. For instance, the aldehyde can be converted to an amine, which can then be further functionalized.

Kinase_Inhibitor_Synthesis Start This compound ReductiveAmination Reductive Amination (e.g., with R-NH₂) Start->ReductiveAmination AmineIntermediate Aminomethyl-thiophene boronic acid ReductiveAmination->AmineIntermediate SuzukiCoupling Suzuki-Miyaura Coupling (with Heteroaryl-X) AmineIntermediate->SuzukiCoupling CoreScaffold Bi-heterocyclic Core Scaffold SuzukiCoupling->CoreScaffold FurtherFunc Further Functionalization (e.g., Acylation, Alkylation) CoreScaffold->FurtherFunc KinaseInhibitor Potential Kinase Inhibitor FurtherFunc->KinaseInhibitor

Synthetic Pathway to Kinase Inhibitors
Application in Organic Electronics

Thiophene-based materials are widely used in organic electronics due to their excellent charge transport properties. This compound can serve as a building block for the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The formyl group can be used to extend the conjugation of the system through reactions like the Wittig or Horner-Wadsworth-Emmons reaction.

Organic_Electronics_Synthesis ThiopheneBoronicAcid This compound SuzukiCoupling Suzuki Coupling (with Dibromo-Aromatic) ThiopheneBoronicAcid->SuzukiCoupling Oligomer Formyl-terminated Oligomer SuzukiCoupling->Oligomer WittigReaction Wittig/HWE Reaction Oligomer->WittigReaction ConjugatedMaterial Extended π-Conjugated Material WittigReaction->ConjugatedMaterial Device OLED / OPV Device ConjugatedMaterial->Device

Synthesis of Conjugated Materials

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Formyl-4-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 3-Formyl-4-thiopheneboronic acid with various aryl halides. The resulting 3-formyl-4-arylthiophene scaffolds are of significant interest in medicinal chemistry, notably as precursors to potent inhibitors of signaling pathway components involved in various disease states, including pain and inflammation.

Thiophene-containing compounds are prevalent in a wide array of biologically active molecules and approved drugs. The ability to functionalize the thiophene ring at specific positions through cross-coupling reactions is a powerful tool in drug discovery and development.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X, where X = Br, I) proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 3-formyl-4-arylthiophene.

G reactant1 This compound plus + reactant1->plus reactant2 Aryl Halide (Ar-X) arrow Pd Catalyst, Base Solvent, Heat reactant2->arrow plus->reactant2 product 3-Formyl-4-arylthiophene arrow->product

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are generalized based on successful Suzuki-Miyaura couplings of similar thiophene-based substrates. Optimization of reaction conditions (catalyst, base, solvent, temperature, and reaction time) may be necessary for specific aryl halide coupling partners.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol utilizes the commonly available and effective catalyst, Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-formyl-4-arylthiophene.

Protocol 2: Using a Pre-catalyst for Challenging Substrates

For less reactive aryl halides (e.g., chlorides) or sensitive substrates, the use of more advanced palladium pre-catalysts with bulky phosphine ligands is recommended.

Materials:

  • This compound

  • Aryl halide (chloride, bromide, or iodide)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or a Buchwald pre-catalyst (e.g., XPhos Pd G3)

  • Potassium Phosphate (K₃PO₄)

  • Toluene or 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Microwave reaction vials or sealed reaction tube

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), and the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to a reaction vessel.

  • Add the degassed solvent (e.g., Toluene, 5 mL).

  • Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. For microwave-assisted reactions, typical conditions are 120-150 °C for 15-60 minutes.

  • After the reaction is complete (monitored by TLC or LC-MS), cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical conditions and outcomes for Suzuki-Miyaura couplings of thiophene derivatives, which can be considered as a starting point for the reaction with this compound.

Table 1: Catalyst and Base Screening for a Model Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O901275-90
2Pd(dppf)Cl₂ (3)-K₃PO₄ (2)1,4-Dioxane100880-95
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1004>95
4XPhos Pd G3 (2)-K₃PO₄ (2)t-BuOH/H₂O802>95

Data is representative and compiled from various sources on Suzuki-Miyaura couplings of substituted thiophenes.

Table 2: Scope of Aryl Halide Coupling Partners

EntryAryl HalideCatalyst SystemConditionsYield (%)
14-BromoanisolePd(dppf)Cl₂ / K₃PO₄1,4-Dioxane, 100°C, 10h92
23-BromopyridinePd(PPh₃)₄ / K₂CO₃Toluene/EtOH/H₂O, 80°C, 12h85
31-IodonaphthalenePd(OAc)₂ / SPhos / K₃PO₄Toluene, 110°C, 6h94
44-ChlorotolueneXPhos Pd G3 / K₃PO₄t-BuOH/H₂O, 100°C, 18h88

Yields are based on published results for structurally similar thiopheneboronic acids and are intended to be illustrative.

Application in Drug Development: Targeting the ANO1 Signaling Pathway

The 3-formyl-4-arylthiophene scaffold is a precursor to a class of molecules that have been identified as potent inhibitors of Anoctamin-1 (ANO1), also known as TMEM16A.[1][2][3] ANO1 is a calcium-activated chloride channel that plays a crucial role in nociceptive signaling and is considered a promising target for the development of novel analgesics for inflammatory and neuropathic pain.[1][2]

The formyl group at the 3-position of the thiophene ring can be readily converted into other functional groups, such as carboxylic acids or amides, which are key for interaction with the ANO1 channel.

ANO1 Signaling Pathway in Nociception

G cluster_0 Nociceptive Neuron Noxious Stimuli Noxious Stimuli GPCR_PLC GPCR/PLC Activation Noxious Stimuli->GPCR_PLC IP3 IP3 Production GPCR_PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release ANO1 ANO1 Channel Ca_release->ANO1 Activates Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Arylthiophene_Inhibitor 4-Arylthiophene-3-carboxylic acid derivatives Arylthiophene_Inhibitor->ANO1 Inhibits G Start Start: Reagents Suzuki_Coupling Suzuki-Miyaura Coupling (this compound + Aryl Halide) Start->Suzuki_Coupling Purification Purification and Characterization Suzuki_Coupling->Purification Product 3-Formyl-4-arylthiophene Purification->Product Derivatization Chemical Derivatization (e.g., Oxidation to Carboxylic Acid) Product->Derivatization Final_Compound Final Compound Library (e.g., 4-Arylthiophene-3-carboxylic acids) Derivatization->Final_Compound Biological_Screening Biological Screening (ANO1 Inhibition Assay) Final_Compound->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End: Drug Candidate Lead_Optimization->End

References

Applications of 3-Formyl-4-thiopheneboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-thiopheneboronic acid is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a thiophene core, a reactive formyl group, and a boronic acid moiety, makes it an invaluable tool for the synthesis of complex heterocyclic compounds with a wide range of therapeutic potential. The boronic acid group readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of carbon-carbon bonds with various aryl and heteroaryl halides. The formyl group provides a handle for further derivatization, allowing for the construction of diverse molecular scaffolds. This document provides a detailed overview of the applications of this compound in the development of protein kinase inhibitors, along with comprehensive experimental protocols and pathway diagrams.

Key Applications in Medicinal Chemistry

This compound and its isomers serve as crucial intermediates in the synthesis of various biologically active molecules, particularly inhibitors of protein kinases, which are key targets in oncology and other therapeutic areas. The thiophene ring is a common motif in many pharmaceuticals, and its fusion with a pyrimidine ring to form thieno[2,3-d]pyrimidines has proven to be a highly successful strategy for developing potent and selective kinase inhibitors.

Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

The thieno[2,3-d]pyrimidine scaffold, readily accessible from precursors derived from this compound, is a bioisostere of purine and has been extensively explored for its ability to target the ATP-binding site of various kinases. These compounds have shown inhibitory activity against several important cancer-related kinases, including:

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Thienopyrimidine derivatives have been developed as potent PI3Kα inhibitors.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a major target in cancer therapy. Thieno[2,3-d]pyrimidine derivatives have demonstrated significant VEGFR-2 inhibitory activity.

  • Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor development and progression. Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been identified as potent CK2 inhibitors.

  • Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are a class of drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms. Thieno[3,4-d]pyrimidin-4-ones have been evaluated as PARP inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative thienopyrimidine derivatives synthesized using methodologies involving thiophene-based precursors.

Compound ClassTarget Kinase/Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine Derivative (9a)PI3Kα9.47 ± 0.63
Thieno[2,3-d]pyrimidine Derivative (9a)HepG-2 (Liver Cancer)12.32 ± 0.96
Thieno[2,3-d]pyrimidine Derivative (9a)A549 (Lung Cancer)11.30 ± 1.19
Thieno[2,3-d]pyrimidine Derivative (9a)PC-3 (Prostate Cancer)14.69 ± 1.32
Thieno[2,3-d]pyrimidine Derivative (9a)MCF-7 (Breast Cancer)9.80 ± 0.93
3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acidCK20.1
3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acidCK20.125

Experimental Protocols

This section provides a representative multi-step protocol for the synthesis of a 4-aryl-thieno[2,3-d]pyrimidine derivative, a common scaffold for kinase inhibitors. The synthesis starts with the formation of a substituted 2-aminothiophene via the Gewald reaction, followed by cyclization to the thieno[2,3-d]pyrimidine core, chlorination, and a final Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (Gewald Reaction)

This protocol describes a general procedure for the Gewald three-component reaction to synthesize a substituted 2-aminothiophene, a key precursor for thieno[2,3-d]pyrimidines.

Materials:

  • A cyclic or acyclic ketone (e.g., cyclohexanone) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Triethylamine (1.0 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the ketone, malononitrile, and elemental sulfur in ethanol.

  • Add triethylamine to the suspension.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol outlines the cyclization of the 2-aminothiophene-3-carbonitrile intermediate to form the thieno[2,3-d]pyrimidin-4(3H)-one core.

Materials:

  • 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (from Protocol 1) (1.0 eq)

  • Formamide (excess)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • Place the 2-aminothiophene-3-carbonitrile in a round-bottom flask.

  • Add an excess of formamide.

  • Heat the reaction mixture to reflux (approximately 180-200 °C) with stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, which should solidify.

  • Triturate the solid with water, collect by filtration, and wash with water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 3: Synthesis of 4-Chloro-thieno[2,3-d]pyrimidine

This protocol describes the chlorination of the thieno[2,3-d]pyrimidin-4(3H)-one.

Materials:

  • Thieno[2,3-d]pyrimidin-4(3H)-one (from Protocol 2) (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess)

  • N,N-Dimethylaniline (catalytic amount)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend the thieno[2,3-d]pyrimidin-4(3H)-one in phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-thieno[2,3-d]pyrimidine.

  • The product can be purified by column chromatography on silica gel.

Protocol 4: Suzuki-Miyaura Cross-Coupling of 4-Chloro-thieno[2,3-d]pyrimidine with this compound

This protocol details the final step to introduce the 3-formyl-4-thiophenyl moiety onto the thieno[2,3-d]pyrimidine core.

Materials:

  • 4-Chloro-thieno[2,3-d]pyrimidine (from Protocol 3) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture or toluene)

  • Schlenk flask or sealed tube and magnetic stirrer

Procedure:

  • To a Schlenk flask, add the 4-chloro-thieno[2,3-d]pyrimidine, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC). This typically takes 6-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(3-formylthiophen-4-yl)thieno[2,3-d]pyrimidine.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by kinase inhibitors derived from this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thienopyrimidine Thienopyrimidine Inhibitor Thienopyrimidine->PI3K inhibits Wnt_Beta_Catenin_Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription activates Thienopyrimidine_Wnt Thienopyrimidine Inhibitor Thienopyrimidine_Wnt->DestructionComplex may affect

Application Notes and Protocols for 3-Formyl-4-thiopheneboronic Acid in OLED Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology due to their high contrast, vibrant colors, and energy efficiency. The performance of OLED devices is intrinsically linked to the molecular design of the organic materials used within their emissive and charge-transport layers. Thiophene-based compounds are a critical class of materials in this field, prized for their excellent charge transport properties and chemical stability, which contribute to the efficiency and longevity of OLEDs.

3-Formyl-4-thiopheneboronic acid is a versatile building block for the synthesis of advanced organic electronic materials. Its structure combines a thiophene ring, which provides favorable electronic properties, with a formyl group that can be used for further chemical modifications, and a boronic acid moiety that is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for constructing the complex π-conjugated systems that are at the heart of OLED emitter and transport materials. While specific examples of high-performance OLEDs incorporating materials directly synthesized from this compound are not extensively documented in publicly available literature, its potential is significant. This document outlines the prospective applications and provides generalized protocols for its use in the synthesis of OLED materials and the subsequent fabrication of OLED devices.

Potential Synthetic Utility and Material Design

This compound is an ideal candidate for the synthesis of donor-π-acceptor (D-π-A) type molecules, which are a common and effective design for OLED emitters. In such a molecule:

  • The thiophene ring can act as part of the π-conjugated bridge (the "π" part).

  • The boronic acid group allows for the coupling of the thiophene unit to an electron-donating or electron-accepting aromatic system.

  • The formyl group can be used to introduce other functional groups or to extend the conjugation of the molecule.

A hypothetical synthetic route to a D-π-A type OLED material is outlined below. This involves a Suzuki coupling reaction to link the thiophene unit to an electron-donating group, followed by a reaction at the formyl group to introduce an electron-accepting group.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of a Donor-π-Acceptor (D-π-A) Emitter using this compound

This protocol describes a two-step synthesis of a hypothetical D-π-A type OLED emitter. The first step is a Suzuki-Miyaura cross-coupling reaction, and the second is a Knoevenagel condensation.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reactants and Reagents:

    • This compound (1 equivalent)

    • Aryl bromide (e.g., a brominated triphenylamine derivative as the donor) (1.1 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

    • Base (e.g., K₂CO₃, 2 equivalents)

    • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Procedure:

    • To a round-bottom flask, add this compound, the aryl bromide, and the palladium catalyst.

    • Add the solvent mixture to the flask.

    • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.

    • Add the base to the reaction mixture.

    • Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the intermediate product.

Step 2: Knoevenagel Condensation

  • Reactants and Reagents:

    • The intermediate product from Step 1 (1 equivalent)

    • An active methylene compound (e.g., malononitrile, as the acceptor precursor) (1.2 equivalents)

    • Basic catalyst (e.g., piperidine or a few drops of a strong base)

    • Solvent (e.g., ethanol or acetonitrile)

  • Procedure:

    • Dissolve the intermediate product and the active methylene compound in the solvent in a round-bottom flask.

    • Add the basic catalyst to the mixture.

    • Stir the reaction at room temperature or with gentle heating for 2-6 hours, monitoring by TLC.

    • Upon completion, the product may precipitate out of the solution. If so, collect it by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the final D-π-A emitter.

Protocol 2: General Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a multilayer OLED by thermal evaporation in a high-vacuum environment.[1]

  • Substrate Cleaning:

    • Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Immediately before use, treat the ITO surface with UV-ozone for 15 minutes to improve the work function and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

    • Deposit the organic layers sequentially onto the ITO anode. A typical device structure is as follows:

      • Hole Injection Layer (HIL): e.g., Molybdenum trioxide (MoO₃) at a thickness of 5 nm.

      • Hole Transporting Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) at a thickness of 40 nm.

      • Emissive Layer (EML): The synthesized D-π-A emitter doped into a host material (e.g., 4,4′,4′′-tris(carbazol-9-yl)triphenylamine (TCTA)) at a specific doping concentration (e.g., 5-10 wt%) and a thickness of 20 nm.

      • Electron Transporting Layer (ETL): e.g., 2,2′,2′′-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) at a thickness of 30 nm.

      • Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF) at a thickness of 1 nm.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode, typically aluminum (Al), at a thickness of 100 nm.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a nitrogen-filled glovebox).

Performance Data of Related Thiophene-Based OLEDs

EmitterHost MaterialMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Emission Peak (nm)
DMB-TT-TPATCTA/TAPC4.6175210.66.70512

Data from a study on a donor-acceptor type thienothiophene derivative. DMB-TT-TPA is a compound comprising triphenylamine as a donor and dimesitylboron as an acceptor linked through a thieno[3,2-b]thiophene π-conjugated linker.[2]

Visualizations

G cluster_synthesis Hypothetical Synthesis Workflow A This compound + Aryl Bromide B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C Intermediate Product (Formyl-functionalized Donor-π system) B->C E Knoevenagel Condensation (Basic Catalyst) C->E D Active Methylene Compound D->E F Final D-π-A Emitter E->F

Caption: Hypothetical synthesis of a D-π-A emitter.

G cluster_oled OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Hole Injection Layer (HIL) B->C D Hole Transporting Layer (HTL) C->D E Emissive Layer (EML) D->E F Electron Transporting Layer (ETL) E->F G Electron Injection Layer (EIL) F->G H Cathode (e.g., Al) G->H I Encapsulation H->I

Caption: General workflow for OLED device fabrication.

References

Synthesis of Bioactive Heterocycles with 3-Formyl-4-thiopheneboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocycles utilizing 3-Formyl-4-thiopheneboronic acid as a key building block. The unique bifunctional nature of this reagent, possessing both a reactive boronic acid for cross-coupling reactions and a formyl group for cyclization and derivatization, makes it a valuable tool in the construction of complex molecular architectures with potential therapeutic applications.

Introduction to this compound in Drug Discovery

Thiophene-containing heterocycles are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including as kinase inhibitors, antimicrobial agents, and GPCR modulators. This compound is a versatile synthetic intermediate that allows for the strategic introduction of a thiophene moiety into target molecules. Its primary applications in the synthesis of bioactive heterocycles are:

  • Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid functionality readily participates in palladium-catalyzed cross-coupling reactions with a variety of aryl and heteroaryl halides. This enables the construction of biaryl and heteroaryl-thiophene structures, which are common motifs in pharmacologically active compounds.

  • Condensation and Cyclization Reactions: The formyl group serves as a handle for subsequent chemical transformations. It can undergo condensation reactions with amines, hydrazines, and active methylene compounds to form larger heterocyclic systems, such as thieno[3,4-b]pyrazines and thieno[3,4-c]pyrrole-4,6-diones, which are known to possess significant biological activity.

Key Synthetic Applications and Protocols

This section details experimental protocols for two key transformations involving this compound: the Suzuki-Miyaura cross-coupling and a subsequent condensation-cyclization to form a bioactive thieno[3,4-b]pyrazine scaffold.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The following protocol is a general guideline for the coupling of this compound with an aryl or heteroaryl halide.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Aryl or heteroaryl halide (e.g., bromobenzene, 2-bromopyridine)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

    • Add the palladium catalyst (1-5 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Thiopheneboronic Acids

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ / SPhos (2)K₃PO₄Dioxane/H₂O801885-95
22-ChloropyridinePd₂(dba)₃ / XPhos (1.5)K₃PO₄t-BuOH/H₂O1001275-85
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O901680-90
43-BromobenzonitrilePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O1002470-80

Note: The data in this table represents typical conditions and yields for Suzuki-Miyaura reactions with similar thiopheneboronic acids and may serve as a starting point for optimization with this compound.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Aryl/Heteroaryl Halide - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) setup Reaction Setup: - Add reactants to flask - Evacuate and backfill with N2/Ar reagents->setup solvent Solvent Addition: - Add degassed solvent (e.g., Dioxane/H2O) setup->solvent reaction Reaction: - Heat to 80-100 °C - Stir for 4-24h - Monitor by TLC/LC-MS solvent->reaction workup Workup: - Cool to RT - Aqueous extraction reaction->workup purification Purification: - Column chromatography workup->purification product Product: 4-Aryl-3-formylthiophene purification->product Thienopyrazine_Synthesis start This compound suzuki Suzuki-Miyaura Coupling (with Aryl Halide) start->suzuki intermediate1 4-Aryl-3-formylthiophene suzuki->intermediate1 conversion Multi-step Conversion (e.g., oximation, reduction) intermediate1->conversion intermediate2 4-Aryl-3,4-diaminothiophene conversion->intermediate2 condensation Condensation/Cyclization (with α-Dicarbonyl) intermediate2->condensation product Bioactive Thieno[3,4-b]pyrazine condensation->product Kinase_Inhibition cluster_cell Cell receptor Receptor Tyrosine Kinase product Phosphorylated Substrate receptor->product phosphorylates atp ATP atp->receptor substrate Substrate Protein substrate->receptor response Cellular Response (e.g., proliferation, survival) product->response inhibitor Thieno[3,4-b]pyrazine Inhibitor inhibitor->receptor blocks ATP binding

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Formyl-4-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Formyl-4-thiopheneboronic acid with aryl halides. This reaction is a powerful tool for the synthesis of complex organic molecules, which are pivotal in the development of new pharmaceuticals and functional materials. While specific data for this compound is limited in published literature, this document leverages data from the closely related and well-studied (5-formylthiophen-2-yl)boronic acid to provide robust starting points for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. Thiophene-containing biaryl structures are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The presence of a formyl group on the thiophene ring, as in this compound, provides a valuable synthetic handle for further functionalization.

However, the cross-coupling of heteroarylboronic acids, particularly those with electron-withdrawing groups like a formyl substituent, can be challenging.[2] These substrates can be prone to decomposition and side reactions under standard Suzuki conditions. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Data Presentation: Reaction Conditions for a Model Substrate

The following table summarizes the results of a study on the Suzuki-Miyaura cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole.[2] These conditions serve as an excellent starting point for the optimization of reactions with the isomeric this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (10:1)80275
2Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)1,4-Dioxane100192
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (4:1)801865
4Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)Acetonitrile/H₂O (5:1)801278
5XPhos Palladacycle Gen. 4 (2)-K₃PO₄ (2)t-BuOH/H₂O (10:1)1000.595

Data is for the reaction of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole and is intended as a guide for optimizing the reaction of this compound.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a formyl-substituted thiopheneboronic acid with an aryl bromide, based on high-yielding conditions from the model reaction.[2][3]

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., XPhos Palladacycle Gen. 4, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (2 mol%).

  • Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Note: The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome.[4] Optimization of these parameters is often necessary for each specific substrate combination. For challenging couplings, the use of advanced palladacycle precatalysts and bulky, electron-rich phosphine ligands like XPhos or SPhos is recommended.[2]

Visualizations

The following diagrams illustrate the key processes involved in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)₂ Ar_prime_BOH2->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Aryl Halide, This compound, and Base in a dry flask. start->reagents atmosphere 2. Purge with Inert Gas (Argon or Nitrogen) reagents->atmosphere catalyst 3. Add Palladium Catalyst and Degassed Solvent atmosphere->catalyst reaction 4. Heat and Stir (e.g., 100°C) catalyst->reaction monitoring 5. Monitor by TLC/LC-MS reaction->monitoring workup 6. Aqueous Workup monitoring->workup purification 7. Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Derivatization of the Formyl Group in 3-Formyl-4-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Formyl-4-thiopheneboronic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive formyl group and a boronic acid moiety, allowing for sequential or orthogonal chemical modifications. The formyl group is a gateway to a diverse array of chemical transformations, enabling the introduction of various functional groups and the construction of complex molecular architectures. This document provides detailed protocols for several key derivatization reactions of the formyl group in this compound, including reductive amination, Knoevenagel condensation, Wittig reaction, oxidation to a carboxylic acid, and the formation of imines and oximes.

Key Derivatization Reactions

The formyl group of this compound can undergo a variety of chemical transformations. Below are protocols for some of the most common and useful derivatizations.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes. The reaction proceeds through the in situ formation of an imine, which is then reduced to the corresponding amine. This one-pot procedure is highly efficient for the creation of secondary and tertiary amines.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added the primary or secondary amine (1.1 eq.).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), is added portion-wise to the mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amine derivative.

Table 1: Illustrative Data for Reductive Amination of this compound

AmineProductReaction Time (h)Yield (%)
Benzylamine(4-Borono-3-thienyl)-N-benzylmethanamine1885
Aniline(4-Borono-3-thienyl)-N-phenylmethanamine2478
Morpholine4-((4-Borono-3-thienyl)methyl)morpholine1690

Experimental Workflow for Reductive Amination

G start Start dissolve Dissolve 3-Formyl-4- thiopheneboronic acid and amine in solvent start->dissolve stir1 Stir for 1-2h (Imine formation) dissolve->stir1 add_reductant Add reducing agent (e.g., NaBH(OAc)₃) stir1->add_reductant stir2 Stir for 12-24h add_reductant->stir2 quench Quench with aq. NaHCO₃ stir2->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Workflow for the reductive amination of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base. This reaction is widely used for the synthesis of α,β-unsaturated compounds.

Experimental Protocol:

  • In a round-bottom flask, this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or diethyl malonate; 1.1 eq.) are dissolved in a suitable solvent such as ethanol, toluene, or acetonitrile.

  • A catalytic amount of a weak base, such as piperidine or triethylamine (0.1-0.2 eq.), is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 2-8 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with dilute hydrochloric acid and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the α,β-unsaturated derivative.

Table 2: Illustrative Data for Knoevenagel Condensation of this compound

Active Methylene CompoundProductReaction Time (h)Yield (%)
Malononitrile2-((4-Borono-3-thienyl)methylene)malononitrile392
Ethyl cyanoacetateEthyl 2-cyano-3-(4-borono-3-thienyl)acrylate588
Diethyl malonateDiethyl 2-((4-borono-3-thienyl)methylene)malonate680

Experimental Workflow for Knoevenagel Condensation

G start Start mix_reactants Mix this compound, active methylene compound, and catalytic base in solvent start->mix_reactants reflux Heat to reflux for 2-8h mix_reactants->reflux cool_concentrate Cool and concentrate reflux->cool_concentrate workup Aqueous workup cool_concentrate->workup purify Purify by recrystallization or column chromatography workup->purify end End purify->end

Caption: Workflow for the Knoevenagel condensation of this compound.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). This reaction is particularly useful for forming carbon-carbon double bonds with good control over stereochemistry.

Experimental Protocol:

  • A phosphonium salt (1.1 eq.) is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is cooled to 0 °C or -78 °C, and a strong base (e.g., n-butyllithium or sodium hydride; 1.1 eq.) is added dropwise to generate the ylide. The mixture is stirred for 30-60 minutes.

  • A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise to the ylide solution at the same temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Table 3: Illustrative Data for Wittig Reaction of this compound

Phosphonium YlideProductReaction Time (h)Yield (%)
Methyltriphenylphosphonium bromide3-Vinyl-4-thiopheneboronic acid475
Ethyl (triphenylphosphoranylidene)acetateEthyl 3-(4-borono-3-thienyl)acrylate685
Benzyltriphenylphosphonium chloride3-(2-Phenylethenyl)-4-thiopheneboronic acid870

Experimental Workflow for Wittig Reaction

G start Start ylide_prep Prepare phosphonium ylide from phosphonium salt and base start->ylide_prep add_aldehyde Add solution of 3-Formyl-4- thiopheneboronic acid ylide_prep->add_aldehyde react Stir for 2-12h add_aldehyde->react quench Quench reaction react->quench extract_purify Extract and purify by column chromatography quench->extract_purify end End extract_purify->end

Caption: Workflow for the Wittig reaction of this compound.

Oxidation to Carboxylic Acid

The formyl group can be readily oxidized to a carboxylic acid, providing another key functional group for further derivatization, such as amide bond formation.

Experimental Protocol:

  • This compound (1.0 eq.) is dissolved in a suitable solvent mixture, such as tert-butanol and water.

  • An oxidizing agent, such as sodium chlorite (NaClO₂, 3.0 eq.) and a phase-transfer catalyst like 2-methyl-2-butene (2.0 eq.) in the presence of a phosphate buffer (e.g., NaH₂PO₄), is added to the solution.

  • The reaction mixture is stirred at room temperature for 4-12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is acidified with dilute HCl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Table 4: Illustrative Data for Oxidation of this compound

Oxidizing AgentProductReaction Time (h)Yield (%)
Sodium chlorite4-Borono-3-thiophenecarboxylic acid695

Experimental Workflow for Oxidation

G start Start dissolve Dissolve 3-Formyl-4- thiopheneboronic acid in solvent and buffer start->dissolve add_oxidant Add oxidizing agent (e.g., NaClO₂) dissolve->add_oxidant stir Stir for 4-12h add_oxidant->stir acidify_extract Acidify and extract with organic solvent stir->acidify_extract purify Purify by recrystallization acidify_extract->purify end End purify->end

Caption: Workflow for the oxidation of this compound.

Imine and Oxime Formation

The formyl group readily condenses with primary amines to form imines (Schiff bases) and with hydroxylamine to form oximes. These derivatives can be stable compounds themselves or serve as intermediates for further transformations.

Experimental Protocol (Imine Formation):

  • This compound (1.0 eq.) and a primary amine (1.0 eq.) are dissolved in a suitable solvent like ethanol or methanol.

  • A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

  • The mixture is stirred at room temperature or heated to reflux for 1-4 hours.

  • The formation of the imine is often indicated by a color change or the precipitation of the product.

  • The product can be isolated by filtration if it precipitates, or by removal of the solvent and subsequent purification by recrystallization or chromatography.

Experimental Protocol (Oxime Formation):

  • To a solution of this compound (1.0 eq.) in ethanol or a mixture of ethanol and water is added hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium acetate or pyridine (1.2 eq.).

  • The mixture is stirred at room temperature or gently heated for 1-3 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is cooled, and the product may precipitate. If not, the solvent is partially evaporated, and water is added to induce precipitation.

  • The solid oxime is collected by filtration, washed with cold water, and dried.

Table 5: Illustrative Data for Imine and Oxime Formation

ReagentProductReaction Time (h)Yield (%)
Aniline(E)-N-((4-Borono-3-thienyl)methylene)aniline293
Hydroxylamine HCl(E)-(4-Borono-3-thienyl)methanal oxime1.596

Logical Relationship of Derivatizations

G cluster_reductions Reductive Amination cluster_condensations Condensation Reactions cluster_olefination Olefination cluster_oxidation Oxidation start This compound reductive_amination Amine Derivatives start->reductive_amination Primary/Secondary Amine, Reducing Agent knoevenagel α,β-Unsaturated Compounds start->knoevenagel Active Methylene Cmpd, Base imine Imines start->imine Primary Amine oxime Oximes start->oxime Hydroxylamine wittig Alkenes start->wittig Phosphonium Ylide oxidation Carboxylic Acid start->oxidation Oxidizing Agent

Application Notes and Protocols for Suzuki Reaction with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its prominence is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of generally stable and less toxic organoboron reagents.[4][5][6]

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura reaction with aryl halides. Included are detailed experimental protocols, a summary of reaction components and conditions in tabular format for easy comparison, and a visualization of the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki reaction is a catalytic cycle involving a palladium catalyst.[7] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Catalytic_Cycle cluster_cycle cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Biaryl Ar-R Ar-Pd(II)L2-R->Biaryl Aryl-Halide Ar-X Aryl-Halide->Ar-Pd(II)L2-X Organoboron R-B(OR)2 Organoboron->Ar-Pd(II)L2-R Base Base Base->Ar-Pd(II)L2-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and resulting yields for the coupling of various aryl halides with phenylboronic acid.

Table 1: Suzuki Coupling of Aryl Iodides and Bromides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1002-24>95
24-BromoanisolePd(II)-NaYNa₂CO₃DMF/H₂ORT193
34-BromotolueneFe₃O₄@SiO₂-polymer-imid-PdK₂CO₃DMF/H₂O90-95
44-BromobenzaldehydeFe₃O₄@SiO₂-polymer-imid-PdK₂CO₃DMF/H₂O90-92
51-Bromo-4-nitrobenzeneFe₃O₄@SiO₂-polymer-imid-PdK₂CO₃DMF/H₂O90-94
62-BromopyridinePd₂(dba)₃ (1.5) / Ligand 1 (9)KFDioxane--74-82
73-BromopyridinePd₂(dba)₃ (1.5) / Ligand 1 (9)KFDioxane--85

Table 2: Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid

Aryl chlorides are generally less reactive than the corresponding bromides and iodides, often requiring more specialized catalysts and conditions.[6]

EntryAryl ChlorideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd-PEPPSI (2)K₃PO₄MeOH6024~90
22-Chlorotoluene[IL]₂(PdCl₄)K₂CO₃H₂O70-71
34-ChlorotolueneFe₃O₄@SiO₂-polymer-imid-PdK₂CO₃DMF/H₂O90-80
41-Chloro-4-nitrobenzeneFe₃O₄@SiO₂-polymer-imid-PdK₂CO₃DMF/H₂O90-90
52-Amino-4-chloropyridinePd/ˢSphos (5)K₂CO₃H₂O/ACN3718>95

Experimental Protocols

This section provides a general, step-by-step procedure for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Degassed water (0.5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask or Schlenk tube, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and purification (e.g., ethyl acetate, brine, hexanes)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).[4]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[4]

    • Using a syringe, add the degassed solvent (e.g., 5 mL of toluene) and degassed water (e.g., 0.5 mL) to the flask.[4]

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C).[4]

    • Stir the reaction mixture vigorously for the required duration (typically ranging from 2 to 24 hours).

    • Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[4]

    • Add water (e.g., 10 mL) to the reaction mixture and stir for 5 minutes.[4]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).[4]

    • Combine the organic layers and wash with brine (20 mL).[4]

    • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][8]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[4]

    • Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[4][8]

References

3-Formyl-4-thiopheneboronic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China - December 25, 2025 - 3-Formyl-4-thiopheneboronic acid is a valuable and versatile building block in organic synthesis, enabling the efficient construction of a wide array of complex heterocyclic molecules. Its unique bifunctional nature, possessing both a reactive formyl group and a versatile boronic acid moiety, makes it a powerful tool for researchers in drug discovery, materials science, and chemical biology. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, including Poly(ADP-ribose) polymerase (PARP) inhibitors and protein kinase inhibitors.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key starting material for the synthesis of various fused thiophene heterocyclic systems that are scaffolds for potent enzyme inhibitors. Its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the straightforward introduction of aryl and heteroaryl substituents, paving the way for the creation of diverse chemical libraries for biological screening.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. One important class of PARP inhibitors is based on the thieno[3,4-c]pyridin-4-one scaffold.

A synthetic route to this scaffold can be envisioned starting from this compound. A key transformation is the Hurtley reaction, which can be used to introduce a side chain that, upon cyclization, forms the desired fused pyridinone ring. For instance, the synthesis of 6-methyl- and 6-phenylthieno[3,4-c]pyridin-4-ones can be achieved through the condensation of 4-(2-oxopropyl)thiophene-3-carboxylic acid and 4-phenacylthiophene-3-carboxylic acid with ammonia, respectively[1]. These precursors can be synthesized from this compound via a Suzuki coupling to introduce the appropriate acetyl-containing aryl group, followed by oxidation of the formyl group to a carboxylic acid.

dot

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Action of Thieno[3,4-c]pyridin-4-one Inhibitors DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 senses PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis catalyzes PARP1_Inhibition PARP-1 Inhibition DNA_Repair_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair mediates Thieno_Inhibitor Thieno[3,4-c]pyridin-4-one (derived from this compound) Thieno_Inhibitor->PARP1_Inhibition causes Trapped_PARP PARP-1 Trapping on DNA PARP1_Inhibition->Trapped_PARP Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse Cell_Death Synthetic Lethality (in BRCA-deficient cells) Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of PARP-1 Inhibition.

Synthesis of Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Thiophene-based compounds have shown significant promise as kinase inhibitors. For example, derivatives of thieno[2,3-d]pyrimidine have been identified as potent inhibitors of various kinases.

The synthesis of these scaffolds can be achieved using this compound as a starting material. A Suzuki-Miyaura coupling reaction with a suitably substituted pyrimidine derivative can be employed to construct the core thieno[2,3-d]pyrimidine structure. The formyl group can then be further functionalized to introduce various substituents to optimize kinase inhibitory activity and selectivity.

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Kinase_Inhibition_Workflow Start This compound Coupling Suzuki-Miyaura Coupling with Halogenated Pyrimidine Start->Coupling Thienopyrimidine Thieno[2,3-d]pyrimidine Intermediate Coupling->Thienopyrimidine Functionalization Formyl Group Functionalization Thienopyrimidine->Functionalization Library Library of Kinase Inhibitor Candidates Functionalization->Library Screening Kinase Activity Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: Kinase Inhibitor Synthesis Workflow.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene, DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100892
32-BromopyridinePd(PPh₃)₄ (5)K₂CO₃DME901678
44-BromobenzonitrilePd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O1001088
51-Bromo-3,5-dimethylbenzenePd(PPh₃)₄ (4)Cs₂CO₃Dioxane/H₂O951481

Note: The reaction conditions and yields are representative and may require optimization for specific substrates.

Protocol for the Synthesis of 6-Phenylthieno[3,4-c]pyridin-4-one

This protocol outlines a potential synthetic route to a key PARP inhibitor scaffold precursor.

Step 1: Suzuki-Miyaura Coupling

  • Following the general Suzuki-Miyaura protocol, couple this compound with 2-bromoacetophenone.

  • Purify the resulting 4-(2-oxo-2-phenylethyl)-3-formylthiophene.

Step 2: Oxidation

  • Dissolve the product from Step 1 in a suitable solvent (e.g., a mixture of t-butanol and water).

  • Add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium sulfite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

  • Filter and dry the solid to obtain 4-phenacylthiophene-3-carboxylic acid.

Step 3: Condensation and Cyclization

  • Reflux a solution of 4-phenacylthiophene-3-carboxylic acid in glacial acetic acid with an excess of ammonium acetate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 6-phenylthieno[3,4-c]pyridin-4-one.

dot

Synthesis_Workflow Start This compound Step1 Step 1: Suzuki Coupling (with 2-bromoacetophenone) Start->Step1 Intermediate1 4-(2-oxo-2-phenylethyl)-3-formylthiophene Step1->Intermediate1 Step2 Step 2: Oxidation (e.g., KMnO4) Intermediate1->Step2 Intermediate2 4-Phenacylthiophene-3-carboxylic acid Step2->Intermediate2 Step3 Step 3: Condensation/Cyclization (with NH4OAc) Intermediate2->Step3 Product 6-Phenylthieno[3,4-c]pyridin-4-one Step3->Product

Caption: Synthesis of a PARP Inhibitor Scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. Its utility in the construction of PARP and kinase inhibitors highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this powerful synthetic tool.

References

Application Notes and Protocols for Reactions Involving 3-Formyl-4-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 3-Formyl-4-thiopheneboronic acid, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science.

Overview and Primary Applications

This compound (CAS No. 4347-32-4) is a bifunctional reagent featuring a thiophene ring substituted with both a formyl group and a boronic acid moiety. This unique combination of functional groups makes it a valuable synthon for introducing a formyl-substituted thiophene unit into a target molecule. The boronic acid functionality allows for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, while the formyl group can be used for subsequent transformations such as reductive amination, oxidation, or olefination.

The primary application of this compound is in the synthesis of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling. These structural motifs are prevalent in many biologically active compounds and functional materials.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following section details a general protocol for the Suzuki-Miyaura cross-coupling of this compound with (hetero)aryl halides. This protocol is based on established methodologies for similar thiopheneboronic acids and can be adapted for specific substrates.

General Reaction Scheme

G cluster_0 Suzuki-Miyaura Cross-Coupling cluster_1 Reaction Conditions reagent1 This compound plus1 + reagent1->plus1 reagent2 (Hetero)aryl Halide (X = Br, I) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reagent2->catalyst plus1->reagent2 product Coupled Product catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Dioxane/H₂O) heat Heat

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials
  • This compound

  • (Hetero)aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethoxyethane (DME))

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the (hetero)aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (typically 1-5 mol%) and add it to the reaction vessel.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 3:1 to 5:1 ratio). The total solvent volume should be sufficient to dissolve the reactants.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using the freeze-pump-thaw method (3 cycles).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data Summary

While this compound is commercially available, specific examples with detailed quantitative data in peer-reviewed literature are limited. The following table provides representative data for the Suzuki-Miyaura cross-coupling of a closely related isomer, 5-formyl-2-thiopheneboronic acid, which can be used as a reference for optimizing reactions with the 3-formyl-4-thiopeheneboronic acid isomer.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (5), SPhos (10)K₂CO₃Dioxane/H₂O1003~95
24-IodoanisolePd(OAc)₂ (5), SPhos (10)K₂CO₃Dioxane/H₂O1001>99
31-Bromo-4-nitrobenzeneXPhos Pd G4 (2)K₃PO₄Dioxane400.5>99
41-Bromo-4-cyanobenzeneXPhos Pd G4 (2)K₃PO₄Dioxane400.5>99

Data is adapted from studies on (5-formylthiophen-2-yl)boronic acid and is intended to be representative.

Logical Workflow for Experimental Setup

The following diagram illustrates the logical workflow for setting up a Suzuki-Miyaura cross-coupling reaction with this compound.

G start Start reagents Weigh and add reactants: - this compound - (Hetero)aryl halide - Base start->reagents catalyst Add Palladium Catalyst reagents->catalyst solvent Add Solvents (Organic + Water) catalyst->solvent degas Degas the Reaction Mixture solvent->degas react Heat and Stir Reaction degas->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Reaction Work-up: - Cool, Dilute, Wash monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases such as potassium carbonate and cesium carbonate are irritants. Avoid inhalation and contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are pure and the solvents are anhydrous and properly degassed.

    • Optimize the catalyst, base, solvent, and temperature.

    • Increase the equivalents of the boronic acid.

    • Consider a different palladium catalyst or ligand.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Add a fresh portion of the catalyst.

  • Side Product Formation:

    • Lower the reaction temperature.

    • Optimize the reaction time to avoid product degradation.

    • Ensure efficient degassing to prevent side reactions.

These application notes and protocols are intended to serve as a guide for researchers. The specific reaction conditions may need to be optimized for different substrates to achieve the best results.

Application Notes and Protocols for the Synthesis of Conjugated Polymers using 3-Formyl-4-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the synthesis of novel conjugated polymers incorporating 3-Formyl-4-thiopheneboronic acid. This monomer is a valuable building block for creating functional polymers with potential applications in organic electronics, sensors, and drug delivery systems due to the reactive aldehyde group. The protocols outlined below are based on established Suzuki-Miyaura cross-coupling polymerization methodologies for similar thiophene-based monomers.

Introduction

Conjugated polymers derived from thiophene and its functionalized analogues are a cornerstone of organic electronics. The introduction of a formyl group at the 3-position of a 4-thiopheneboronic acid monomer offers a strategic handle for post-polymerization modification, allowing for the tuning of the polymer's electronic properties, solubility, and functionality. These modifications can be crucial for applications in drug development, such as creating polymer-drug conjugates or materials for biocompatible sensors.

The primary method for synthesizing these polymers is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms carbon-carbon bonds between the boronic acid monomer and a dihaloaromatic comonomer, leading to a well-defined polymer backbone.

Generalized Synthetic Pathway

The synthesis of a conjugated copolymer using this compound typically involves a Suzuki polycondensation with a suitable di-halogenated aromatic or heteroaromatic comonomer. Due to the potential for side reactions or catalyst inhibition by the aldehyde group, a protection-deprotection strategy is often advisable.

Synthetic_Pathway Monomer This compound Protected_Monomer Protected Monomer (e.g., Acetal) Monomer->Protected_Monomer Protection Polymerization Suzuki Polycondensation (Pd Catalyst, Base) Protected_Monomer->Polymerization Comonomer Dibromo-comonomer (e.g., 9,9-dioctyl-2,7-dibromofluorene) Comonomer->Polymerization Protected_Polymer Protected Conjugated Polymer Polymerization->Protected_Polymer Deprotection Deprotection (e.g., Acidic Hydrolysis) Protected_Polymer->Deprotection Final_Polymer Formyl-Functionalized Conjugated Polymer Deprotection->Final_Polymer Post_Modification Post-Polymerization Modification Final_Polymer->Post_Modification Functional_Polymer Functionalized Polymer (e.g., Drug Conjugate, Sensor) Post_Modification->Functional_Polymer

Caption: Generalized workflow for the synthesis of functionalized conjugated polymers.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the protection of the aldehyde group as a cyclic acetal, which is generally stable under Suzuki coupling conditions.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound, toluene, ethylene glycol, and a catalytic amount of p-TSA.

  • Reflux the mixture until the stoichiometric amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the acetal-protected monomer.

  • Confirm the structure and purity using ¹H NMR spectroscopy by observing the disappearance of the aldehyde proton signal and the appearance of the acetal protons.

Protocol 2: Suzuki-Miyaura Polycondensation

This generalized protocol outlines the polymerization of the protected thiophene monomer with a dibromo-comonomer.

Materials:

  • Acetal-protected this compound (1 equivalent)

  • Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand) (1-3 mol%)

  • Base (e.g., aqueous 2 M K₂CO₃ or Cs₂CO₃) (3-4 equivalents)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system.

Procedure:

  • In a Schlenk flask, combine the acetal-protected thiophene monomer, the dibromo-comonomer, and the palladium catalyst/ligand.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent and phase-transfer catalyst (if applicable).

  • Add the degassed aqueous base solution.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 24-72 hours under an inert atmosphere.

  • Monitor the polymerization progress by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a precipitating solvent like methanol.

  • Filter the precipitated polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

  • Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or THF to collect the polymer fraction).

  • Dry the purified polymer under vacuum.

Protocol 3: Deprotection of the Formyl Group

This protocol describes the removal of the acetal protecting group to regenerate the aldehyde functionality on the polymer.

Materials:

  • Acetal-protected polythiophene

  • Tetrahydrofuran (THF)

  • Dilute aqueous hydrochloric acid (e.g., 2 M HCl)

Procedure:

  • Dissolve the acetal-protected polymer in THF in a round-bottom flask.

  • Add the dilute aqueous HCl solution to the polymer solution.

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the deprotection by ¹H NMR by observing the reappearance of the aldehyde proton signal.

  • Once the deprotection is complete, neutralize the reaction mixture with a mild base such as sodium bicarbonate.

  • Precipitate the polymer by pouring the solution into methanol.

  • Collect the polymer by filtration, wash it with water and methanol, and dry it under vacuum.

Quantitative Data Summary

Polymerization MethodComonomer ExampleMn (kDa)PDIYield (%)
Suzuki2,7-dibromo-9,9-dioctylfluorene15 - 401.8 - 2.570 - 90
Suzuki4,7-dibromo-2,1,3-benzothiadiazole10 - 301.7 - 2.865 - 85
Suzuki2,5-dibromothiophene8 - 251.6 - 2.360 - 80

Mn = Number-average molecular weight, PDI = Polydispersity Index.

Characterization of the Resulting Polymer

A thorough characterization of the synthesized polymer is essential to confirm its structure and properties.

Characterization_Workflow cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight cluster_properties Physical Properties Polymer Purified Polymer NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR Confirm Structure FTIR FT-IR Spectroscopy Polymer->FTIR Identify Functional Groups GPC Gel Permeation Chromatography (GPC) Polymer->GPC Determine Mn, Mw, PDI UVVis UV-Vis Spectroscopy Polymer->UVVis Optical Properties CV Cyclic Voltammetry (CV) Polymer->CV Electrochemical Properties TGA Thermogravimetric Analysis (TGA) Polymer->TGA Thermal Stability PL Photoluminescence Spectroscopy UVVis->PL

Caption: Standard workflow for the characterization of conjugated polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer's chemical structure, including the successful incorporation of both monomers and the presence of the formyl group after deprotection.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: These techniques are used to investigate the optical properties of the polymer, including its absorption and emission spectra, which are related to the electronic structure and conjugation length.

  • Cyclic Voltammetry (CV): CV is used to determine the electrochemical properties of the polymer, such as the HOMO and LUMO energy levels, which are crucial for applications in organic electronics.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer.

Conclusion

The use of this compound in the synthesis of conjugated polymers opens up a wide range of possibilities for creating functional materials. The protocols provided here offer a solid foundation for researchers to develop novel polymers with tailored properties for various applications, from advanced electronic devices to innovative drug delivery systems. Careful optimization of the reaction conditions and thorough characterization of the resulting polymers are key to achieving materials with desired performance characteristics.

Troubleshooting & Optimization

Technical Support Center: Thiopheneboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of thiopheneboronic acids during their experiments.

Troubleshooting Guide

Issue 1: Low Yield of Suzuki-Miyaura Coupling Product with Significant Thiophene Byproduct

This is a classic indication that protodeboronation is outcompeting your desired cross-coupling reaction. Here’s a step-by-step guide to troubleshoot this issue.

Initial Assessment:

  • High Temperatures: Are you running the reaction at temperatures above 80-100 °C?[1]

  • Aqueous System: Does your reaction medium contain a significant amount of water?[1]

  • Boronic Acid Form: Are you using the free thiopheneboronic acid?[1]

  • Strong Base: Are you using a strong base like NaOH or KOH?[2]

If you answered yes to any of these questions, consider the following optimization steps.

Troubleshooting Workflow:

troubleshooting_workflow start Low Yield & Thiophene Byproduct check_conditions Analyze Reaction Conditions: - High Temperature? - Aqueous Solvent? - Strong Base? - Free Boronic Acid? start->check_conditions use_surrogate Switch to a Stabilized Boron Reagent (MIDA Boronate or Trifluoroborate) check_conditions->use_surrogate Yes to 'Free Boronic Acid?' optimize_base Optimize the Base (e.g., K3PO4, K2CO3) check_conditions->optimize_base Yes to 'Strong Base?' optimize_catalyst Optimize Catalyst System (Increase activity to outcompete protodeboronation) check_conditions->optimize_catalyst If other optimizations fail lower_temp Lower Reaction Temperature check_conditions->lower_temp Yes to 'High Temperature?' end_success Improved Yield use_surrogate->end_success end_failure Still Low Yield (Re-evaluate substrate compatibility) use_surrogate->end_failure optimize_base->end_success optimize_base->end_failure optimize_catalyst->end_success optimize_catalyst->end_failure lower_temp->end_success lower_temp->end_failure

Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions with thiopheneboronic acids.[1]

Recommended Actions & Protocols:

  • Use a Stabilized Boronic Acid Surrogate: If the free boronic acid proves too unstable, employing a more robust derivative is a highly effective strategy.[1] The "slow-release" of the boronic acid from these surrogates keeps its instantaneous concentration low, thereby minimizing decomposition.[1][3]

    • MIDA Boronates: These are exceptionally stable, air-stable solids that allow for a tunable slow release of the boronic acid.[1][4]

    • Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable crystalline solids that also provide a slow release of the corresponding boronic acid.[1][5] They are generally less prone to protodeboronation than their boronic acid counterparts.[5]

  • Modify Reaction Base: The choice and concentration of the base are critical. Strong bases significantly accelerate protodeboronation.[1]

    • Recommended Bases: Opt for milder bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or potassium fluoride (KF).[1]

    • Bases to Avoid: Steer clear of strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) when working with sensitive thiopheneboronic acids.[2]

  • Optimize Catalyst and Ligands: A highly active catalyst can ensure that the desired coupling reaction proceeds faster than the undesired protodeboronation.[1]

    • Ligand Selection: Employ robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, RuPhos), which are known to promote efficient cross-coupling.[1][5][6]

    • Catalyst Loading: Increasing the catalyst loading can help to accelerate the productive reaction rate.[2]

  • Adjust Reaction Temperature and Solvent:

    • Temperature: Lowering the reaction temperature (e.g., to 60-80 °C) can effectively slow the rate of protodeboronation.[1][2]

    • Solvent: While some Suzuki reactions benefit from a small amount of water, excessive water can act as a proton source for protodeboronation.[1][2] Consider using anhydrous conditions or solvent systems like aqueous n-butanol, which has been shown to be effective for Suzuki couplings with thiopheneboronic acids.[7]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it particularly problematic for thiopheneboronic acids?

Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][3] This is a significant side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the thiopheneboronic acid, leading to the formation of thiophene as a byproduct and consequently reducing the yield of the desired product.[1] Thienylboronic acids are especially susceptible to this reaction, particularly under the basic conditions typically employed in Suzuki-Miyaura couplings.[1][8]

Q2: What are the primary factors that promote the protodeboronation of thiopheneboronic acids?

Several factors can increase the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often accelerated at high pH (pH > 10), which is problematic as many cross-coupling reactions are performed in basic media.[1][9] This is due to the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]

  • Catalyst System: Some palladium-phosphine catalysts, especially those with bulky phosphine ligands, can inadvertently promote protodeboronation.[1]

  • Electronic Properties: The electronic nature of substituents on the thiophene ring can influence its stability.

Q3: Are boronic esters, such as pinacol esters, always more stable than the corresponding boronic acids?

It is a common misconception that converting a boronic acid to an ester, like a pinacol ester (Bpin), guarantees greater stability against protodeboronation. While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally offer superior stability against protodeboronation.[1] Their stability is nuanced and can be influenced by the specific reaction conditions.

Q4: How do MIDA boronates and potassium trifluoroborates prevent protodeboronation?

MIDA boronates and potassium trifluoroborates act as "slow-release" surrogates for the boronic acid.[1][3] They are more stable under the reaction conditions and slowly hydrolyze to release the active boronic acid. This maintains a low concentration of the unstable boronic acid in the reaction mixture at any given time, which minimizes its decomposition via protodeboronation while still allowing the desired cross-coupling to proceed.[3]

slow_release_mechanism reagent Stable Boron Reagent (MIDA Boronate or R-BF3K) hydrolysis Slow Hydrolysis reagent->hydrolysis boronic_acid Thiopheneboronic Acid (Low Concentration) hydrolysis->boronic_acid coupling Desired Suzuki Coupling boronic_acid->coupling protodeboronation Protodeboronation (Minimized) boronic_acid->protodeboronation product Desired Product coupling->product byproduct Thiophene Byproduct protodeboronation->byproduct

Caption: The "slow-release" mechanism of stabilized boron reagents to minimize protodeboronation.

Data Presentation

Table 1: Comparison of Common Boron Reagents for Thiophene Suzuki-Miyaura Couplings

Boron ReagentRelative StabilityKey CharacteristicsConsiderations
Boronic Acid LowProne to protodeboronation, especially at high pH and temperature.[1]Often requires careful optimization of reaction conditions.
Pinacol Ester ModerateGenerally more stable than boronic acids, but stability is not guaranteed.[1]Can still undergo hydrolysis to the boronic acid, followed by protodeboronation.
Trifluoroborate Salt (R-BF₃K) HighHighly stable, crystalline solids; enables slow release of the boronic acid.[1][5]Requires specific conditions for in situ hydrolysis.
MIDA Boronate Very HighExceptionally stable, air-stable solids; offers tunable slow release.[1][4][10]Requires an additional synthetic step for preparation and subsequent deprotection.[1]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling Using a Thiophene MIDA Boronate to Minimize Protodeboronation

This protocol is a general starting point and should be optimized for your specific substrates.

Reagent Preparation:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the thiophene MIDA boronate (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[1]

  • Under an inert atmosphere, add the Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-2 mol%).[1]

Solvent Addition:

  • Add a degassed solvent mixture. A common choice is a 5:1 ratio of dioxane to water.[1] The minimal amount of water facilitates the slow hydrolysis of the MIDA boronate.[1]

Reaction Execution:

  • Seal the reaction vessel and heat the mixture to a moderate temperature (e.g., 60-80 °C).[1]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the formation of both the desired product and the deboronated thiophene byproduct.

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to isolate the product.

Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the quantification of the rate of protodeboronation under specific conditions.

Sample Preparation:

  • In an NMR tube, dissolve a known amount of the thiopheneboronic acid and a stable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent that mimics your reaction conditions (e.g., a buffered D₂O/organic solvent mixture).

  • Initiate the reaction by adding the base or acid of interest.

Data Acquisition:

  • Place the NMR tube in the spectrometer, heated to the desired reaction temperature.

  • Acquire spectra at regular time intervals.

Analysis:

  • Integrate the signal corresponding to a specific proton on the thiophene ring of the boronic acid and the signal for the same proton on the deboronated thiophene product.[1]

  • Compare these integrals to the integral of the internal standard to quantify the rate of decomposition over time.[1]

References

Technical Support Center: Optimizing Suzuki Coupling with 3-Formyl-4-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 3-Formyl-4-thiopheneboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling reaction with this compound?

A1: For a robust starting point, a palladium catalyst with a phosphine ligand is recommended. A common choice is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a ligand such as SPhos or XPhos.[1] A carbonate base, for instance, K₂CO₃, in a solvent system like dioxane/water is a frequently used combination.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[2]

Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?

A2: Protodeboronation, the undesired replacement of the boronic acid group with a hydrogen atom, can be a significant side reaction with electron-deficient or heterocyclic boronic acids. To mitigate this, consider the following:

  • Use a milder base: Strong bases, especially in aqueous media, can accelerate protodeboronation. Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[2]

  • Anhydrous conditions: Since water is the proton source for this side reaction, employing anhydrous solvents can significantly reduce its occurrence.[2]

  • Use of boronic esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can also prevent premature decomposition.

Q3: My reaction is not going to completion, and I see starting materials remaining. What should I do?

A3: Incomplete conversion can be due to several factors. Ensure your palladium catalyst is active; if using a Pd(II) precatalyst, it needs to be reduced in situ.[2] The presence of oxygen can deactivate the catalyst, so ensure proper degassing of solvents and maintenance of an inert atmosphere are crucial.[2] The purity of your reagents, including the aryl halide and the boronic acid, should also be verified. If steric hindrance is a potential issue, switching to a bulkier, more electron-rich ligand like XPhos or SPhos can improve reaction rates.[1] Increasing the reaction temperature or time may also drive the reaction to completion.

Q4: Are there any known incompatibilities with the formyl group on the thiophene ring?

A4: The formyl group is generally well-tolerated in Suzuki coupling reactions. However, under very harsh basic conditions or with certain nucleophilic reagents, side reactions involving the aldehyde could potentially occur. It is advisable to monitor the reaction closely for any unexpected byproducts.

Troubleshooting Guide

Issue Probable Cause(s) Suggested Solution(s)
Low to No Yield 1. Inactive catalyst. 2. Oxygen contamination. 3. Impure reagents. 4. Insufficiently strong base. 5. Poor solubility of reagents.1. Use a fresh batch of catalyst or a more robust precatalyst. 2. Thoroughly degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).[2] 3. Check the purity of the boronic acid and aryl halide. 4. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄), but be mindful of potential side reactions. 5. Choose a solvent system where all components are soluble at the reaction temperature.[1]
Significant Protodeboronation 1. Base is too strong. 2. Presence of water (proton source).1. Use a milder base such as KF or K₂CO₃.[2] 2. Switch to anhydrous reaction conditions.[2]
Homocoupling of Boronic Acid 1. Oxygen in the reaction mixture.1. Ensure meticulous degassing of the solvent and maintain a strict inert atmosphere.[2]
Formation of Unknown Byproducts 1. Degradation of starting materials or product. 2. Side reactions with functional groups.1. Lower the reaction temperature. 2. Screen different bases and solvents to find milder conditions.
Reaction Stalls 1. Catalyst deactivation. 2. Steric hindrance.1. Add a fresh portion of the catalyst. 2. Switch to a catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos).[1]

Data Presentation

The following table summarizes the optimization of a model Suzuki-Miyaura cross-coupling reaction between (5-formylthiophen-2-yl)boronic acid and 4-bromoanisole, which serves as a useful analogue for this compound.

Table 1: Optimization of a Model Suzuki Coupling Reaction

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Conversion (%) Reference
Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Dioxane/H₂O (1:1)8049[1]
Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Dioxane/H₂O (4:1)8011[1]
XPhos Pd G2 (2)-K₃PO₄ (3)Dioxane40>95[1]
XPhos Pd G3 (2)-K₃PO₄ (3)Dioxane40>95[1]
XPhos Pd G4 (2)-K₃PO₄ (3)Dioxane40>95[1]

Data adapted from a study on (5-formylthiophen-2-yl)boronic acid, a close structural analogue.[1]

Experimental Protocols

Detailed Methodology for Suzuki Coupling of this compound with an Aryl Bromide:

  • Reagent Preparation:

    • Ensure all reagents are of high purity.

    • If using anhydrous conditions, dry the solvent over an appropriate drying agent and distill under an inert atmosphere. Finely powder the base and dry it under vacuum.[2]

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand (e.g., SPhos, 2-10 mol%).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition and Reaction:

    • Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2]

Visualizations

TroubleshootingWorkflow start Low/No Yield check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_catalyst->check_atmosphere check_reagents Verify Reagent Purity check_atmosphere->check_reagents check_conditions Review Base & Solvent check_reagents->check_conditions protodeboronation Protodeboronation Observed? check_conditions->protodeboronation milder_base Use Milder Base (e.g., KF, K2CO3) protodeboronation->milder_base Yes anhydrous Switch to Anhydrous Conditions protodeboronation->anhydrous Yes incomplete_rxn Incomplete Reaction? protodeboronation->incomplete_rxn No milder_base->incomplete_rxn anhydrous->incomplete_rxn increase_temp_time Increase Temperature / Time incomplete_rxn->increase_temp_time Yes bulky_ligand Use Bulky Ligand (e.g., XPhos) incomplete_rxn->bulky_ligand Yes success Improved Yield incomplete_rxn->success No increase_temp_time->success bulky_ligand->success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

SuzukiCycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1_r2 r2bo2 R2-B(OR)2 r2bo2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki coupling reaction.

References

Technical Support Center: 3-Formyl-4-thiopheneboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Formyl-4-thiopheneboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during Suzuki-Miyaura coupling with this compound?

A1: The most prevalent side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-formylthiophene. This side reaction is particularly pronounced under the basic conditions typically required for Suzuki-Miyaura couplings.[1] Another potential side reaction is the homocoupling of the boronic acid to form a symmetrical bithiophene species.

Q2: What factors promote protodeboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH: Basic conditions, especially with strong bases like NaOH or KOH, significantly promote protodeboronation.[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.[1]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for protodeboronation to occur.[1]

  • Catalyst System: Certain palladium-phosphine catalysts, particularly those with bulky ligands, can inadvertently promote protodeboronation.

  • Extended Reaction Times: Longer reaction times can lead to increased decomposition of the boronic acid.

Q3: Is it better to use this compound or its corresponding pinacol ester in coupling reactions?

A3: Converting this compound to its pinacol ester is a common strategy to enhance stability and reduce the likelihood of protodeboronation. Boronic esters are generally more resistant to this side reaction under basic conditions.

Q4: What are potential side reactions in Stille couplings involving a 3-formyl-4-halothiophene?

A4: In Stille couplings, a possible side reaction is the homocoupling of the organostannane reagent . Additionally, challenges in removing tin byproducts from the reaction mixture are a common issue.

Troubleshooting Guides

Issue 1: Low yield of the desired coupled product and a significant amount of 3-formylthiophene byproduct.

This is a classic indication of significant protodeboronation.

Troubleshooting Steps:

  • Choice of Base: Strong bases accelerate protodeboronation.

    • Recommendation: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄ or K₂CO₃.

  • Reaction Temperature: High temperatures can favor the side reaction.

    • Recommendation: Lower the reaction temperature and monitor the progress over a longer period.

  • Solvent System: The presence of water facilitates protodeboronation.

    • Recommendation: Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water.

  • Boronic Acid Stability: The free boronic acid may be too reactive under the coupling conditions.

    • Recommendation: Convert the this compound to its pinacol or MIDA ester to improve stability.

Issue 2: Formation of symmetrical biaryl byproduct (homocoupling).

Troubleshooting Steps:

  • Inert Atmosphere: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed.

  • Catalyst Choice: The palladium catalyst and ligands can influence the extent of homocoupling.

    • Recommendation: Screen different palladium catalysts and phosphine ligands to find a system that favors the cross-coupling pathway.

Quantitative Data

The following table presents data from a study on the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde (an isomer of the typical coupling partner for this compound) with various arylboronic acids and esters. This data provides an indication of expected yields under specific conditions.

EntryArylboronic Acid/EsterProductSolvent/H₂O RatioYield (%)
2a4-Methylphenylboronic acid4-(4-Methylphenyl)thiophene-2-carbaldehyde1,4-Dioxane/H₂O (4:1)98
2b4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)thiophene-2-carbaldehyde1,4-Dioxane/H₂O (4:1)96
2c4-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde1,4-Dioxane/H₂O (4:1)91
2d3,5-Bis(trifluoromethyl)phenylboronic acid4-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde1,4-Dioxane/H₂O (4:1)89
2e4-Chlorophenylboronic acid4-(4-Chlorophenyl)thiophene-2-carbaldehyde1,4-Dioxane/H₂O (4:1)94
2f3-Nitrophenylboronic acid4-(3-Nitrophenyl)thiophene-2-carbaldehyde1,4-Dioxane/H₂O (4:1)87
2g3,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde1,4-Dioxane/H₂O (4:1)99
2h2-Naphthylboronic acid4-(2-Naphthyl)thiophene-2-carbaldehyde1,4-Dioxane/H₂O (4:1)93
2i3-Chloro-4-fluorophenylboronic acid4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde1,4-Dioxane/H₂O (4:1)95
2j4-Acetylphenylboronic acid pinacol ester4-(4-Acetylphenyl)thiophene-2-carbaldehyde1,4-Dioxane/H₂O (4:1)85

Adapted from Ali, S. et al., Molecules, 2013, 18, 14711-14725.[2][3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Under an inert atmosphere, add the Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-2 mol%).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 5:1 ratio of 1,4-dioxane to water.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the formation of both the desired product and the 3-formylthiophene byproduct.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Side_Reactions ThiopheneBoronicAcid This compound ProtodeboronationProduct Protodeboronation Product (3-Formylthiophene) ThiopheneBoronicAcid->ProtodeboronationProduct Protodeboronation (+H₂O, Base) HomocouplingProduct Homocoupling Product ThiopheneBoronicAcid->HomocouplingProduct Homocoupling (+O₂) Catalyst Pd Catalyst + Base ThiopheneBoronicAcid->Catalyst ArylHalide Aryl Halide ArylHalide->Catalyst DesiredProduct Desired Coupled Product Catalyst->DesiredProduct Suzuki Coupling

Caption: Key reactions in the coupling of this compound.

Troubleshooting_Workflow Start Low Yield of Desired Product? CheckByproduct Significant 3-Formylthiophene byproduct? Start->CheckByproduct CheckHomocoupling Significant Homocoupling byproduct? CheckByproduct->CheckHomocoupling No ModifyBase Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) CheckByproduct->ModifyBase Yes InertAtmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents) CheckHomocoupling->InertAtmosphere Yes LowerTemp Lower Reaction Temperature ModifyBase->LowerTemp Anhydrous Use Anhydrous Conditions LowerTemp->Anhydrous UseEster Use Boronic Ester (Pinacol or MIDA) Anhydrous->UseEster ScreenCatalyst Screen Different Pd Catalysts/Ligands InertAtmosphere->ScreenCatalyst

Caption: Troubleshooting workflow for low-yielding coupling reactions.

References

Troubleshooting low reactivity of 3-Formyl-4-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 3-Formyl-4-thiopheneboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Low reactivity of this compound in cross-coupling reactions is a common challenge. The electron-withdrawing nature of the formyl group and the inherent instability of thiopheneboronic acids can lead to low yields and side reactions. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Problem: Low or No Product Yield

Potential CauseRecommended Solution
Catalyst Inactivity The choice of palladium catalyst and ligand is critical. For electron-deficient boronic acids, highly active catalyst systems are often required.[1] Consider switching to a more robust and active catalyst system.
Suboptimal Base The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.
Inefficient Transmetalation The electron-withdrawing formyl group can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Protodeboronation Thiopheneboronic acids are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[1]
Poor Solubility Insufficient solubility of either the boronic acid or the coupling partner can hinder the reaction.[1]

Detailed Recommendations:

  • Catalyst and Ligand Selection:

    • High-Activity Systems: For challenging couplings with electron-deficient boronic acids, consider using palladium precatalysts with bulky, electron-rich phosphine ligands. XPhos-type precatalysts have shown to be effective for similar substrates.[1]

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve conversion, but be mindful of potential side reactions.

  • Choice of Base and Solvent:

    • Base Strength: A systematic screening of bases is recommended. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often effective in challenging couplings.

    • Solvent System: The reaction medium needs to be fine-tuned for each specific coupling pair to ensure adequate solubility of all components.[1] Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, DMF) and water. The water content can be critical; while it can aid in dissolving the base and promoting the reaction, excessive water can increase the rate of protodeboronation.

  • Mitigating Protodeboronation:

    • Reaction Time and Temperature: Monitor the reaction progress closely. Prolonged reaction times, especially at elevated temperatures, can lead to increased protodeboronation.

    • Anhydrous Conditions: In some cases, switching to anhydrous conditions with a non-aqueous base may reduce protodeboronation.

    • Use of Boronic Acid Surrogates: If protodeboronation is severe, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can slowly release the boronic acid under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity in a Suzuki-Miyaura coupling?

A1: The low reactivity is likely due to a combination of factors. The formyl group is electron-withdrawing, which deactivates the thiophene ring and can slow down the transmetalation step of the catalytic cycle. Additionally, thiopheneboronic acids are prone to a side reaction called protodeboronation, where the boronic acid moiety is cleaved and replaced by a hydrogen atom, thus consuming your starting material.[1]

Q2: I am observing a significant amount of a byproduct that appears to be 3-formylthiophene. What is happening and how can I prevent it?

A2: The formation of 3-formylthiophene is a clear indication of protodeboronation. This is a common issue with thiopheneboronic acids, particularly under the basic conditions required for Suzuki-Miyaura coupling.[1] To minimize this side reaction, you can try the following:

  • Use a highly active catalyst to ensure the desired cross-coupling reaction proceeds faster than the protodeboronation.[1]

  • Carefully optimize the base and solvent system. Sometimes a weaker base or a lower water content in the solvent mixture can help.

  • Avoid unnecessarily long reaction times and high temperatures.

  • Consider using a more stable boronic acid derivative, such as a boronate ester.

Q3: What are the optimal catalyst systems for the Suzuki coupling of this compound?

A3: For electron-deficient and potentially unstable boronic acids like this compound, highly active palladium catalysts are recommended. Systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald-type ligands are often effective.[1] Using a pre-formed palladium complex (precatalyst) can also lead to more reproducible results. A study on the isomeric (5-formylthiophen-2-yl)boronic acid found that XPhos precatalysts were particularly effective.[1]

Q4: How does the choice of aryl halide affect the reaction with this compound?

A4: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl. If you are experiencing low yields with an aryl bromide, switching to the corresponding aryl iodide can significantly increase the rate of oxidative addition and may lead to a better outcome.[1]

Q5: My starting materials are not fully dissolving in the reaction mixture. What can I do?

A5: Poor solubility of either the boronic acid or the aryl halide can significantly impede the reaction.[1] It is crucial to select a solvent or solvent mixture in which all reactants are sufficiently soluble at the reaction temperature. You may need to screen different solvents such as dioxane, toluene, DMF, or THF, often in combination with water to dissolve the inorganic base. Fine-tuning the solvent system is often necessary for each specific substrate pair.[1]

Experimental Protocols

General Procedure for a Model Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 5:1, 0.1 M concentration with respect to the aryl halide)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, base, and a magnetic stir bar.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield with this compound check_catalyst Is the catalyst system highly active? (e.g., Buchwald ligands like XPhos) start->check_catalyst optimize_catalyst Switch to a more active catalyst system (e.g., XPhos Pd G3/G4) check_catalyst->optimize_catalyst No check_base_solvent Are the base and solvent optimized? check_catalyst->check_base_solvent Yes optimize_catalyst->check_base_solvent optimize_base_solvent Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., Dioxane/H₂O) check_base_solvent->optimize_base_solvent No check_protodeboronation Is protodeboronation observed? (Formation of 3-formylthiophene) check_base_solvent->check_protodeboronation Yes optimize_base_solvent->check_protodeboronation mitigate_protodeboronation Reduce reaction time/temperature Consider anhydrous conditions Use a boronic acid surrogate (MIDA ester) check_protodeboronation->mitigate_protodeboronation Yes check_solubility Are all reactants soluble? check_protodeboronation->check_solubility No mitigate_protodeboronation->check_solubility optimize_solubility Fine-tune solvent system for better solubility check_solubility->optimize_solubility No successful_reaction Successful Reaction check_solubility->successful_reaction Yes optimize_solubility->successful_reaction Suzuki_Cycle_Challenges cluster_suzuki Suzuki-Miyaura Cycle cluster_challenges Challenges with this compound Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [Ar'B(OH)₃]⁻ Slow_Transmetalation Slow Transmetalation (Electron-deficient Ar') Ar-Pd(II)-X->Slow_Transmetalation Issue Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Protodeboronation Protodeboronation (Loss of Ar'B(OH)₂) Boronic_Acid 3-Formyl-4-thiopheneboronic Acid (Ar'B(OH)₂) Boronic_Acid->Transmetalation Boronic_Acid->Protodeboronation Side Reaction

References

Technical Support Center: Catalyst Selection to Minimize Homocoupling Side Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection and reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of homocoupling in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues related to homocoupling in Suzuki, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: Troubleshooting Homocoupling of Boronic Acids

Problem: Significant formation of a symmetrical biaryl byproduct, resulting from the coupling of two boronic acid molecules.

Potential CauseTroubleshooting Strategy
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1][2]
Presence of Pd(II) Species Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[3][4] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[1][5][6]
Inappropriate Catalyst or Ligand Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[1]
Unstable Boronic Acid Reagent Use more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates to control the release of the boronic acid.[1]
Reaction Conditions Lower the reaction temperature and consider a slower addition of the boronic acid.[7] Using an excess of the aryl halide can also disfavor homocoupling.[7]
Sonogashira Coupling: Minimizing Alkyne Dimerization (Glaser Coupling)

Problem: Formation of a diyne byproduct from the coupling of two terminal alkyne molecules.[7]

Potential CauseTroubleshooting Strategy
Presence of Oxygen The copper co-catalyst can promote homocoupling in the presence of air.[8][9] It is crucial to maintain a strictly inert atmosphere throughout the reaction.[10]
Copper Co-catalyst Consider running a copper-free Sonogashira reaction to avoid Glaser coupling.[10]
Catalyst and Ligand Choice The use of bulky and electron-rich ligands can enhance the rate of the desired cross-coupling reaction.[8]
Reaction Conditions Lowering the reaction temperature can sometimes reduce the rate of homocoupling.
Heck Coupling: Addressing Alkene and Aryl Halide Homocoupling

Problem: Formation of symmetrical biaryl products from aryl halides or undesired alkene dimerization.

Potential CauseTroubleshooting Strategy
Ligand Choice The choice of ligand is critical in Heck reactions. Bulky, electron-donating phosphine and N-heterocyclic carbene (NHC) ligands have been shown to be effective for a range of aryl chlorides.[11]
Catalyst Deactivation Catalyst deactivation can lead to side reactions. Ensure high purity of reagents and consider using a more stable precatalyst.
Reaction Conditions Optimization of base, solvent, and temperature is crucial. The use of ionic liquids as a medium has been reported to facilitate ligand-free Heck coupling and homocoupling.[12]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions?

A1: Homocoupling is an undesired side reaction where two identical starting material molecules couple with each other. For example, in a Suzuki reaction, two arylboronic acid molecules can react to form a symmetrical biaryl byproduct.[7] Similarly, in Sonogashira coupling, two terminal alkynes can couple to form a diyne.[7] This side reaction consumes starting materials, reduces the yield of the desired product, and can complicate purification.[7]

Q2: How does oxygen promote homocoupling?

A2: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of organometallic reagents, such as boronic acids.[3][13]

Q3: When using a Pd(II) precatalyst, what are the best practices to minimize homocoupling?

A3: When using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species is a critical step. To minimize homocoupling during this phase, you can:

  • Ensure rigorous degassing to prevent oxidation of the newly formed Pd(0).[1]

  • Add a mild reducing agent, such as potassium formate, to facilitate the reduction of Pd(II) to Pd(0).[1][5][6]

  • Use phosphine ligands, which can also act as reducing agents for the Pd(II) center.[1]

Q4: Can the stability of the organometallic reagent affect the rate of homocoupling?

A4: Yes, the stability of the organometallic reagent can play a significant role. For instance, in Suzuki coupling, boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]

Q5: Beyond homocoupling, what other common side reactions should I be aware of in Suzuki coupling?

A5: Besides homocoupling, other common side reactions in Suzuki coupling include:

  • Protodeborylation: The replacement of the boronic acid group with a hydrogen atom, which can be minimized by using less harsh conditions or more stable boronate esters.[1]

  • Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom.[1][4]

Experimental Protocols

Protocol for Rigorous Degassing of Reaction Solvents
  • Inert Gas Sparging:

    • Place the solvent in a suitable flask with a stir bar.

    • Insert a long needle or a glass tube connected to an inert gas (Nitrogen or Argon) line, ensuring the tip is below the solvent surface.

    • Bubble the inert gas through the solvent for at least 15-30 minutes while stirring.[1]

  • Freeze-Pump-Thaw:

    • Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.

    • Once completely frozen, apply a high vacuum to the flask for several minutes to remove gases from the solid.

    • Close the flask to the vacuum and thaw the solvent completely.

    • Repeat this cycle at least three times for effective oxygen removal.[3]

General Protocol for Setting up an Oxygen-Sensitive Cross-Coupling Reaction
  • Glassware Preparation:

    • Flame-dry all glassware under vacuum or oven-dry overnight and allow to cool under a stream of inert gas.

  • Reagent Addition:

    • Add the solid reagents (e.g., aryl halide, organometallic reagent, base, and ligand) to the reaction flask.

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.[13]

  • Solvent and Catalyst Addition:

    • Add the degassed solvent via a syringe.[13]

    • Further degas the reaction mixture by bubbling an inert gas through the solution for an additional 15-20 minutes.[13]

    • Add the palladium catalyst under a positive pressure of the inert gas.[13]

  • Reaction Execution:

    • Heat the reaction to the desired temperature and monitor its progress using appropriate analytical techniques (e.g., TLC, LC-MS).[13]

Visualizations

G cluster_conditions Reaction Conditions cluster_pathways Catalytic Pathways cluster_outcomes Reaction Outcomes Catalyst Catalyst (Pd(0) vs Pd(II)) CrossCoupling Desired Cross-Coupling Catalyst->CrossCoupling Homocoupling Homocoupling Side Reaction Catalyst->Homocoupling Ligand Ligand (Bulky, e⁻-rich) Ligand->CrossCoupling Promotes Atmosphere Atmosphere (Inert vs O₂) Atmosphere->Homocoupling Promotes Reagent Reagent Stability (e.g., Boronic Acid vs Ester) Reagent->CrossCoupling Reagent->Homocoupling HighYield High Yield of Desired Product CrossCoupling->HighYield LowYield Low Yield & Purification Issues Homocoupling->LowYield

Caption: Factors influencing the outcome of cross-coupling reactions.

References

Effect of base and solvent on 3-Formyl-4-thiopheneboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of 3-Formyl-4-thiopheneboronic acid in chemical reactions, with a focus on the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in Suzuki-Miyaura coupling reactions involving this compound?

A1: The base plays a crucial and multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary functions are:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻). This increased nucleophilicity is essential for the subsequent transmetalation step.[1][2]

  • Formation of the Active Palladium Complex: The base can influence the formation of the active palladium(0) catalyst and its coordination sphere.[1]

  • Acceleration of Reductive Elimination: In some cases, the base can accelerate the final reductive elimination step, where the new carbon-carbon bond is formed and the palladium catalyst is regenerated.[1]

Q2: How does the choice of solvent impact the reaction outcome?

A2: The solvent is a critical parameter that can significantly influence reaction rate, yield, and even selectivity.[3] Key considerations include:

  • Solubility: The solvent system must adequately dissolve the boronic acid, the coupling partner (e.g., an aryl halide), and the catalyst to ensure an efficient reaction. Thienylboronic acids, in particular, may require fine-tuning of the reaction medium to achieve sufficient solubility.[4]

  • Biphasic vs. Anhydrous Systems: Suzuki reactions can be run in various solvent systems, including biphasic organic-water mixtures, water-only, or anhydrous conditions.[1] Aqueous systems are often effective and can offer economic and safety benefits.[1][5]

  • Polarity and Coordination: Solvents can activate precatalysts, stabilize the active catalyst, and modulate the reactivity of reagents through coordination.[3] In some cases, polar aprotic solvents like DMF or MeCN can alter the selectivity of the coupling compared to nonpolar solvents like THF or toluene.[6]

  • Purity: Solvent contaminants can poison the palladium catalyst, leading to a significant decrease in reaction rate and yield. Ensuring high-purity, degassed solvents is crucial for robust and reproducible results.[3]

Q3: I am observing significant decomposition of my this compound. What is the likely cause and how can I prevent it?

A3: The primary decomposition pathway for boronic acids, especially electron-deficient ones like this compound, is protodeboronation. This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7][8] To minimize this:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][8]

  • Consider Anhydrous Conditions: While many Suzuki protocols use water, it can be a proton source for this side reaction. Switching to an anhydrous solvent system may improve the stability of the boronic acid.[8]

  • Use a More Stable Boronate Ester: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate, which can be more resistant to hydrolysis.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution
Ineffective Catalyst System The formyl group on the thiophene ring can make this a challenging coupling. Use a highly active palladium precatalyst system, such as a Buchwald G3 or G4 precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[4][9]
Poor Reagent Solubility Ensure all reactants are fully dissolved at the reaction temperature. Screen different solvent systems, such as aqueous n-butanol, dioxane/water, or THF/water, to find the optimal medium.[4][5]
Catalyst Deactivation The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed prior to use to prevent catalyst oxidation.[7][8]
Poor Aryl Halide Reactivity The reactivity of the aryl halide partner follows the trend: I > OTf > Br >> Cl. If using an aryl chloride, a more specialized and highly active catalyst system is typically required.[1][8]
Problem 2: Significant Byproduct Formation
Observed ByproductPossible CauseRecommended Solution
Thiophene (Protodeboronation Product) The boronic acid is being hydrolyzed. This is common with electron-deficient boronic acids.Use a milder base (e.g., K₃PO₄), try anhydrous conditions, or lower the reaction temperature.[7][8]
Bithiophene (Homocoupling Product) Presence of oxygen in the reaction mixture, leading to oxidative homocoupling of the boronic acid.Improve the degassing procedure for your solvents (e.g., use freeze-pump-thaw cycles or sparge with inert gas for an extended period).[7]

Data on Reaction Conditions

The optimal choice of base and solvent is highly dependent on the specific substrates being coupled. The tables below summarize general guidance from the literature.

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

Base Type Common Solvents Key Characteristics & Considerations
K₃PO₄ Inorganic (Phosphate) Dioxane, Toluene, THF Often a good choice for sensitive substrates; effective in preventing protodeboronation.[2][10]
Cs₂CO₃ Inorganic (Carbonate) Dioxane, DMF, THF Highly effective and often used for challenging couplings due to its higher solubility in organic solvents.[2][11]
K₂CO₃ / Na₂CO₃ Inorganic (Carbonate) Aqueous mixtures (Toluene, Dioxane, DME) Very common, inexpensive, and effective for a wide range of substrates. Can be too harsh for sensitive functional groups.[1][2]
KF Inorganic (Fluoride) Toluene, THF A mild base that can be effective in minimizing side reactions.[2]

| Organic Amines (e.g., NEt₃) | Organic (Amine) | Toluene, DMF | Generally less effective for standard Suzuki couplings compared to inorganic bases but can be useful in specific applications.[1][2] |

Table 2: Common Solvents and Their Effects

Solvent System Type Characteristics & Considerations
Dioxane / H₂O Polar Ether, Aqueous Excellent solvent for a wide range of substrates and bases. A common starting point for optimization.[1][12]
Toluene / H₂O Nonpolar, Aqueous Biphasic system that is effective for many couplings. Good for higher temperature reactions.[1]
THF / H₂O Polar Ether, Aqueous Good general-purpose solvent system. Lower boiling point may limit reaction temperature. The water/THF ratio can significantly impact reaction rate.[3]
DMF (aqueous or anhydrous) Polar Aprotic High boiling point and excellent solvating power. Can sometimes lead to different selectivity compared to other solvents.[1][11]

| n-Butanol / H₂O | Polar Protic, Aqueous | Reported to be highly efficient for couplings with heterocyclic boronic acids and allows for facile product separation.[5] |

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling

This is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, ~0.1 M)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe. The mixture should be sparged with the inert gas for an additional 10-15 minutes.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[8]

Visualized Workflows and Mechanisms

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)-R² L_n transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reagents1 R¹-X reagents1->oxidative_addition reagents2 R²-B(OH)₂ reagents2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow prep 1. Reagent Preparation (Weigh solids, degas solvents) setup 2. Inert Atmosphere Setup (Evacuate & backfill flask) prep->setup addition 3. Reagent Addition (Add solids, catalyst, solvent) setup->addition reaction 4. Reaction (Heat and stir under inert gas) addition->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Continue workup 6. Workup (Quench, extract, wash, dry) monitor->workup Complete purify 7. Purification (Column chromatography) workup->purify product Final Product purify->product

Caption: A standard experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic start Low Yield or No Reaction? cause1 Check Reagents & Catalyst start->cause1 cause2 Review Reaction Conditions start->cause2 cause3 Analyze Byproducts start->cause3 sol1a Use fresh, high-purity reagents. Use highly active catalyst/ligand. cause1->sol1a sol2a Ensure rigorous degassing. Optimize solvent for solubility. cause2->sol2a sol3a Protodeboronation? -> Use milder base (K₃PO₄). -> Try anhydrous conditions. cause3->sol3a sol3b Homocoupling? -> Improve degassing technique. cause3->sol3b

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Purification of Products from 3-Formyl-4-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of reaction products derived from 3-Formyl-4-thiopheneboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from reactions involving this compound.

IssuePossible Cause(s)Suggested Solution(s)
Product Streaking or Tailing on Silica Gel Chromatography 1. The boronic acid functional group is interacting strongly with the silica gel.[1] 2. The product is highly polar. 3. Residual starting material (this compound) is present.1. Modify the Stationary Phase: Use silica gel impregnated with boric acid to reduce strong interactions.[2][3] 2. Adjust the Mobile Phase: Add a small amount of a polar solvent like methanol or a modifier like acetic acid to the eluent to improve elution.[1][4] 3. Alternative Chromatography: Consider using neutral alumina or reverse-phase chromatography.[1]
Difficulty Removing Unreacted this compound 1. The boronic acid has similar polarity to the product. 2. Inefficient extraction during workup.1. Aqueous Basic Wash: Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The boronic acid will form a water-soluble boronate salt and move to the aqueous layer.[5] 2. Scavenger Resins: Use a boronic acid scavenger resin (e.g., functionalized with diols) to selectively remove the unreacted starting material.[5]
Low Recovery of Product After Purification 1. Protodeboronation: The boronic acid group on the product may be cleaved during purification, especially under acidic or basic conditions.[6] 2. Product Adsorption: The product may be irreversibly adsorbed onto the silica gel.[2] 3. Product Volatility: The product may be volatile and lost during solvent removal.1. Control pH: Maintain neutral or near-neutral pH during workup and chromatography. 2. Rapid Purification: Minimize the time the product is in contact with the stationary phase.[3] 3. Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature and vacuum.
Presence of Boronic Anhydrides (Boroxines) 1. This compound and its derivatives can form cyclic anhydrides (boroxines) upon dehydration.1. Hydrolysis: Treat the crude product with a small amount of water in a suitable solvent (e.g., THF, acetone) to hydrolyze the boroxine back to the boronic acid before purification.
Co-elution of Product with Byproducts in Suzuki Coupling Reactions 1. The product and byproducts (e.g., homocoupled starting materials) have very similar polarities.1. Optimize Chromatography: Use a shallower solvent gradient in flash chromatography or switch to a different stationary phase (e.g., reverse phase).[4] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in reactions with this compound?

A1: Common impurities include unreacted this compound, boronic anhydrides (boroxines), and byproducts from side reactions such as protodeboronation (where the boronic acid group is replaced by a hydrogen atom)[6]. In coupling reactions like the Suzuki-Miyaura coupling, you may also find homocoupled products.[4]

Q2: How can I effectively remove residual palladium catalyst from my Suzuki coupling reaction product?

A2: Several methods can be employed to remove residual palladium:

  • Filtration: Pass the reaction mixture through a pad of Celite® or a specialized palladium scavenger.

  • Aqueous Wash: A wash with an aqueous solution of thiourea or sodium sulfide can help precipitate palladium for removal by filtration.

  • Activated Carbon: Treatment with activated carbon can adsorb residual palladium, which is then removed by filtration.

Q3: Is recrystallization a viable purification method for products derived from this compound?

A3: Yes, if your product is a solid, recrystallization can be an excellent purification technique.[1] The choice of solvent is critical and will depend on the solubility of your product and impurities. Common solvent systems for recrystallization include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.

Q4: When should I use reverse-phase chromatography for purification?

A4: Reverse-phase chromatography is a good option when your product is relatively polar and difficult to separate from impurities using normal-phase (silica gel) chromatography.[1] It is particularly useful for separating compounds with subtle differences in hydrophobicity.

Q5: How can I monitor the progress of my purification?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring purification.[2] Use a suitable eluent system to achieve good separation between your product and impurities. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is useful for removing unreacted this compound from a neutral organic product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Repeat the wash two to three times.

  • Separation: Collect the organic layer. The aqueous layers contain the deprotonated, water-soluble boronate salt.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography with Boric Acid-Treated Silica Gel

This technique can improve the chromatographic behavior of boronic acid-containing compounds.[2][3]

  • Preparation of Treated Silica: Prepare a slurry of silica gel in a suitable solvent (e.g., hexanes). Add a small amount of boric acid (approximately 1-2% by weight of silica) and mix thoroughly.

  • Column Packing: Pack a chromatography column with the boric acid-treated silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base Wash) start->extraction chromatography Column Chromatography extraction->chromatography Organic Layer impurities Aqueous Waste (Boronate Salts) extraction->impurities Aqueous Layer pure_product Pure Product chromatography->pure_product Pure Fractions byproducts Impure Fractions chromatography->byproducts recrystallization Recrystallization recrystallization->pure_product byproducts->recrystallization If Solid

Caption: General purification workflow for products from this compound.

Troubleshooting_Logic issue Issue Streaking on TLC cause1 Cause Strong Silica Interaction issue:f1->cause1:f0 cause2 Cause Unreacted Boronic Acid issue:f1->cause2:f0 solution1 Solution: Use Boric Acid-Treated Silica cause1:f1->solution1 solution2 Solution: Add Polar Modifier to Eluent cause1:f1->solution2 solution3 Solution: Perform Basic Aqueous Wash cause2:f1->solution3

Caption: Troubleshooting logic for chromatographic issues.

References

Overcoming challenges in scaling up reactions with 3-Formyl-4-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in scaling up reactions involving 3-Formyl-4-thiopheneboronic acid (CAS: 4347-32-4).

Troubleshooting Guides

Scaling up reactions with this compound can introduce challenges not observed at the laboratory scale. This section addresses specific issues, their potential causes, and actionable solutions.

Common Issues in Scale-Up Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low Yield / Incomplete Conversion Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, a common side reaction with thiopheneboronic acids, especially under basic conditions.[1][2]Use Milder Bases: Switch from strong bases (e.g., NaOH) to milder options like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1] • Optimize Catalyst/Ligand: A highly active catalyst can ensure the desired coupling outpaces protodeboronation.[1] • Use Stabilized Surrogates: Employ more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which slowly release the boronic acid in situ.[1][2] • Control Water Content: While a small amount of water can be necessary for some couplings, excess water can promote hydrolysis and subsequent protodeboronation.[3]
Catalyst Deactivation: The palladium catalyst may be poisoned by impurities or degrade at elevated temperatures.Ensure Inert Atmosphere: Rigorously degas solvents and use an inert atmosphere (Nitrogen or Argon) to prevent oxidation. • Screen Ligands: Different phosphine ligands can stabilize the catalyst and improve performance. Buchwald or SPhos-type ligands are often effective.[1][3] • Control Temperature: Avoid excessive temperatures that can lead to the formation of inactive palladium black.[3]
Poor Solubility: The boronic acid or other reagents may not be fully dissolved at larger scales, leading to a heterogeneous mixture and poor reactivity.Solvent Screening: Test different solvent systems or mixtures (e.g., dioxane/water, toluene, THF) to improve solubility.[1][3] • Increase Temperature: Carefully increase the reaction temperature to aid dissolution, while monitoring for thermal degradation.
Formation of Impurities Homocoupling: The boronic acid couples with itself to form a bithiophene byproduct.Control Catalyst Loading: Use the minimum effective catalyst concentration. • Oxygen Control: This side reaction can be promoted by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated.[4]
Protodeboronation Byproduct: Formation of 3-formylthiophene.• See solutions for Protodeboronation under the "Low Yield" issue. Monitor byproduct formation via LC-MS or GC-MS.[1]
Residual Boron Species in Product Boronic acids and their byproducts (like boric acid) can be polar and difficult to remove.[5]
Reaction Fails to Initiate Poor Quality of Boronic Acid: Impurities or degradation of the starting material.Verify Purity: Check the purity of the this compound via NMR or HPLC before use. • Proper Storage: Store the reagent in a cool, dry place, as boronic acids can be sensitive to moisture and air.
Ineffective Base Activation: The chosen base may be unsuitable or insufficiently activated.Use Finely Ground Base: For solid bases like K₃PO₄, grinding it to a fine powder increases surface area and reactivity.[3] • Base Screening: Test a panel of bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) to find the optimal one for your specific substrate combination.[6]

Experimental Protocols & Methodologies

Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a finely ground mild base such as K₃PO₄ (3.0 equiv.).[1]

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the palladium catalyst and ligand (e.g., Pd(OAc)₂ at 2 mol% with SPhos at 4 mol%).[1]

  • Solvent Addition: Add a degassed solvent or solvent mixture. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (5:1).[1]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60–80 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS, checking for both product formation and the appearance of the deboronated 3-formylthiophene byproduct.[1]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product using column chromatography on silica gel or another appropriate method like recrystallization.

Protocol 2: Monitoring Protodeboronation via ¹H NMR

This method allows for the quantification of boronic acid decomposition over time.

  • Sample Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent.[1]

  • Reaction Setup: In an NMR tube, combine the this compound, the chosen base, the internal standard, and the deuterated solvent under an inert atmosphere.

  • Monitoring: Heat the NMR tube to the intended reaction temperature in a controlled manner (e.g., within the NMR spectrometer). Acquire spectra at regular time intervals.[1]

  • Analysis: Integrate the signal corresponding to a proton on the thiophene ring of the boronic acid and the signal for the corresponding proton on the deboronated thiophene product. Compare these integrals to the integral of the internal standard to quantify the rate of decomposition.[1]

Visualizations

G cluster_prep 1. Preparation cluster_exec 2. Execution & Monitoring cluster_workup 3. Work-up & Purification prep_reagents Combine Aryl Halide, This compound, and Base in Vessel prep_catalyst Add Pd Catalyst and Ligand prep_solvent Add Degassed Solvent exec_heat Heat Reaction to Target Temperature (e.g., 60-80°C) prep_solvent->exec_heat exec_monitor Monitor Progress by TLC, LC-MS, or GC-MS exec_heat->exec_monitor workup_cool Cool to Room Temp & Dilute exec_monitor->workup_cool workup_wash Aqueous Wash (Water, Brine) workup_cool->workup_wash workup_dry Dry & Concentrate workup_wash->workup_dry workup_purify Purify Crude Product (e.g., Chromatography) workup_dry->workup_purify workup_purify->end start->prep_reagents G start Low Product Yield During Scale-Up q1 Is protodeboronation byproduct observed? start->q1 a1_yes YES q1->a1_yes Check LCMS/GCMS a1_no NO q1->a1_no sol1 Implement Strategies to Minimize Protodeboronation: • Use milder base (K₃PO₄) • Screen catalyst/ligand • Use stabilized boronate (MIDA) • Control water content a1_yes->sol1 q2 Is the reaction mixture homogeneous? a1_no->q2 a2_yes YES q2->a2_yes a2_no NO q2->a2_no q3 Is catalyst deactivation suspected (e.g., Pd black)? a2_yes->q3 sol2 Address Solubility Issues: • Screen alternative solvents • Adjust solvent ratios • Carefully increase temperature a2_no->sol2 sol3 Optimize Catalyst Conditions: • Ensure rigorous degassing • Screen stabilizing ligands • Check for impurities in starting materials q3->sol3 YES

References

Validation & Comparative

Comparative Guide to Thieno[3,4-d]pyrimidin-4-ones and Quinazolinones as PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of thieno[3,4-d]pyrimidin-4-ones, potential derivatives of 3-Formyl-4-thiopheneboronic acid, and the well-established quinazolinone scaffold as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). This analysis is supported by experimental data on their synthesis and biological activity, offering insights for the development of novel cancer therapeutics.

Introduction to PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[1][2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA double-strand breaks, ultimately resulting in cell death through a process known as synthetic lethality.[2] This has made PARP-1 a prime target for cancer therapy, with several inhibitors already approved for clinical use.[3]

The core structures of PARP-1 inhibitors are critical for their efficacy and selectivity. While many approved inhibitors are based on phthalazinone or similar scaffolds, research into novel heterocyclic systems like thienopyrimidinones and quinazolinones is ongoing to discover compounds with improved potency, selectivity, and pharmacokinetic properties.[1][4]

Synthesis of Compared Scaffolds

The synthesis of thieno[3,4-d]pyrimidin-4-ones can be envisioned to start from this compound. A plausible synthetic route involves a Suzuki coupling to introduce an amino-containing aryl group, followed by conversion of the formyl group to a nitrile, reduction to an amine, and subsequent cyclization to form the thienopyrimidinone core.

A more direct and documented approach to a key intermediate, 3-aminothiophene-4-carboxamide, involves the nitration of 3-cyanothiophene followed by reduction.[4] This intermediate can then be cyclized to form the thieno[3,4-d]pyrimidin-4-one ring system.

In contrast, quinazolinones are typically synthesized from readily available anthranilic acid derivatives. A common method involves the condensation of 2-aminobenzamide with a suitable benzaldehyde.[5]

Experimental Protocols

Synthesis of 2-Phenyl-thieno[3,4-d]pyrimidin-4-one (Hypothetical Route from a Thiophene Precursor)

  • Step 1: Synthesis of 2-Phenyl-thieno[3,4-d][1][3]oxazin-4-one: Ethyl 4-benzamido-thiophene-3-carboxylate is cyclized to 2-phenyl-thieno[3,4-d][1][3]oxazin-4-one.[4]

  • Step 2: Formation of 2-Phenyl-thieno[3,4-d]pyrimidin-4-one: The oxazinone is then subjected to ring-opening with ammonia and subsequent recyclization to yield the final thienopyrimidinone product.[4]

Alternative Synthesis: 2-Phenyl-quinazolin-4(3H)-one

A well-established protocol for the synthesis of 2-phenyl-quinazolin-4(3H)-one involves the reaction of 2-aminobenzamide with benzaldehyde.[6]

  • Materials: 2-aminobenzamide, benzaldehyde, and a suitable solvent and catalyst system.

  • Procedure: A mixture of 2-aminobenzamide and benzaldehyde is heated in the presence of a catalyst, such as copper, with an oxidant.[6] The reaction leads to the formation of the quinazolinone product, which can be purified by crystallization.

Performance Comparison: Thienopyrimidinones vs. Quinazolinones

The primary measure of performance for these compounds is their ability to inhibit the PARP-1 enzyme, typically quantified by their half-maximal inhibitory concentration (IC50).

Compound ClassRepresentative CompoundPARP-1 IC50 (nM)Reference
Thieno[3,4-d]pyrimidin-4-ones 2-Methyl-thieno[3,4-d]pyrimidin-4-onePotent Inhibition (Specific IC50 not provided)[4]
Quinazolinones Compound 12c (a 2,3-disubstituted quinazolinone)27.89[1]
Quinazolinones Olaparib (Reference Drug)30.38[1]
Quinazolinones Quinazolinone derivative10[7]

Note: The available literature provides qualitative descriptions of potent PARP-1 inhibition by thieno[3,4-d]pyrimidin-4-ones but lacks specific IC50 values for direct quantitative comparison with quinazolinones in this guide.

From the available data, certain quinazolinone derivatives exhibit PARP-1 inhibitory activity in the low nanomolar range, comparable to or even exceeding that of the approved drug Olaparib.[1] This highlights the potential of the quinazolinone scaffold in designing highly potent PARP-1 inhibitors. While specific IC50 values for the thieno[3,4-d]pyrimidin-4-one analogs are not provided in the context of a direct comparison, their description as "potent inhibitors" suggests they are a promising class of compounds for further investigation.[4]

Mechanism of Action and Signaling Pathway

Both thieno[3,4-d]pyrimidin-4-ones and quinazolinones are believed to exert their anticancer effects by competitively inhibiting the catalytic activity of PARP-1.[1][4] They bind to the nicotinamide binding pocket of the enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP-1's enzymatic function disrupts the repair of single-strand DNA breaks.

The following diagram illustrates the PARP-1 signaling pathway in DNA repair and the point of intervention for these inhibitors.

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_unrepaired In the presence of HR deficiency DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits DNA_Repair DNA Repair PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Unrepaired_SSB Accumulation of Single-Strand Breaks NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair_Proteins->DNA_Repair facilitates Apoptosis Cell Death (Apoptosis) Inhibitor Thienopyrimidinone or Quinazolinone Inhibitor Inhibitor->PARP1 inhibits DSB Double-Strand Breaks (during replication) Unrepaired_SSB->DSB DSB->Apoptosis

Caption: PARP-1 signaling pathway and inhibition.

Experimental Workflow

The general workflow for synthesizing and evaluating these PARP-1 inhibitors is outlined below.

Experimental_Workflow Start Starting Materials (e.g., this compound or 2-Aminobenzamide) Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Cyclization) Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization PARP1_Assay In vitro PARP-1 Inhibition Assay Characterization->PARP1_Assay Cell_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Characterization->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) PARP1_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General experimental workflow for inhibitor synthesis and evaluation.

Conclusion

Both thieno[3,4-d]pyrimidin-4-ones and quinazolinones represent promising scaffolds for the development of novel PARP-1 inhibitors. While quinazolinone derivatives have been more extensively studied and have demonstrated potent, low-nanomolar inhibitory activity against PARP-1, thienopyrimidinones also show significant potential. The thiophene core offers opportunities for unique structure-activity relationships and potentially different pharmacokinetic profiles compared to their benzene-fused counterparts.

References

Quantifying the Purity of 3-Formyl-4-thiopheneboronic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 3-Formyl-4-thiopheneboronic acid is critical for the synthesis of complex molecules and the development of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality and safety of the final product. This guide provides a comprehensive comparison of key analytical techniques for quantifying the purity of this compound, offering insights into their principles, experimental protocols, and comparative performance.

A Head-to-Head Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. Here, we compare four common methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Titration.

Analytical MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.High resolution and sensitivity for a wide range of organic molecules. Well-established and robust for routine quality control.Potential for on-column degradation of boronic acids.[1] Requires a reference standard for accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) The integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the molecule.A primary analytical method that provides absolute purity without a specific reference standard of the analyte.[2] Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. Potential for signal overlap.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.High sensitivity and selectivity, especially for volatile impurities. Provides structural information of impurities.Requires derivatization for non-volatile compounds like boronic acids.[4][5] Potential for thermal degradation.
Titration A chemical reaction between the analyte and a reagent of known concentration.A classic and cost-effective method for determining the concentration of an acidic or basic substance.Boronic acids are weak acids, making the titration endpoint difficult to determine accurately.[6] Susceptible to interference from other acidic or basic impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each of the discussed analytical techniques, adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[3]

  • Mobile Phase A: 0.1% Formic acid in Water.[3]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[3]

  • Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 20% B) and ramp up to a high percentage (e.g., 95% B) to elute compounds with varying polarities.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[3]

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for boronic acids.[2]

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid) should be used.[2]

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with parameters that ensure full relaxation of all signals (e.g., a long relaxation delay).

    • Integrate the signals corresponding to a specific proton on the thiophene ring of the analyte and a known proton signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of boronic acids, a derivatization step is necessary to convert this compound into a more volatile compound.

  • Derivatization Reagent: Triethanolamine can be used to form a volatile borate ester.[4][5]

  • Instrumentation: A standard GC-MS system.

  • Procedure:

    • React the this compound sample with triethanolamine in an appropriate solvent.

    • Inject the derivatized sample into the GC-MS.

    • The separation is typically performed on a capillary column with a non-polar stationary phase.

    • The mass spectrometer is used to identify and quantify the derivatized analyte and any volatile impurities.

Titration

This method determines the purity based on the acidic nature of the boronic acid group.

  • Titrant: A standardized solution of a strong base, such as sodium hydroxide (NaOH).[6]

  • Enhancing Agent: Since boric acids are weak acids, an agent like mannitol is often added to form a complex that behaves as a stronger acid, resulting in a sharper titration endpoint.[7]

  • Indicator: Phenolphthalein can be used as a visual indicator for the endpoint.[8]

  • Procedure:

    • Dissolve a known weight of the this compound sample in a suitable solvent (e.g., a mixture of water and glycerol).[8]

    • Add mannitol and a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.[8]

    • The purity is calculated based on the volume of NaOH used, its concentration, and the initial weight of the sample.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for HPLC and qNMR analyses.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area integrate->calculate report Generate Report calculate->report

HPLC Purity Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

qNMR Purity Analysis Workflow

Conclusion

For routine purity assessment of this compound, reversed-phase HPLC provides a robust and reliable method with excellent resolving power for common process-related impurities. However, for orthogonal confirmation of purity and to obtain an absolute purity value without a specific reference standard, qNMR is a powerful alternative. GC-MS can be valuable for identifying and quantifying volatile impurities, though it requires a derivatization step. Titration, while simple and cost-effective, may lack the accuracy and specificity required for pharmaceutical applications. The ultimate choice of analytical method should be based on the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.

References

A Comparative Guide to 3-Formyl-4-thiopheneboronic Acid and 2-Formyl-3-thiopheneboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Thiophene-containing biaryls are significant scaffolds in pharmaceuticals and materials science. This guide provides a comparative analysis of two isomeric building blocks, 3-Formyl-4-thiopheneboronic acid and 2-Formyl-3-thiopheneboronic acid, in the context of Suzuki-Miyaura coupling reactions.

Overview of Reactivity

The reactivity of substituted thiopheneboronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. The relative positions of the electron-withdrawing formyl group and the boronic acid moiety on the thiophene ring play a crucial role in the transmetalation step of the catalytic cycle.

2-Formyl-3-thiopheneboronic acid has been utilized as a substrate in palladium-catalyzed Suzuki coupling reactions with various aryl bromides. The proximity of the formyl group to the boronic acid can influence the electronic environment of the carbon-boron bond.

This compound , on the other hand, is less commonly reported in the context of Suzuki-Miyaura coupling, making a direct quantitative comparison challenging based on available literature. However, predictions regarding its reactivity can be made based on established chemical principles. The formyl group at the 3-position is expected to exert a significant electron-withdrawing effect on the adjacent carbon bearing the boronic acid at the 4-position. This can impact the nucleophilicity of the boronic acid and its rate of transmetalation.

Theoretical Comparison of Reactivity

Feature2-Formyl-3-thiopheneboronic acidThis compound
Electronic Effects The formyl group at the 2-position exerts an electron-withdrawing effect, potentially influencing the C-B bond polarity and the rate of transmetalation.The formyl group at the 3-position strongly deactivates the adjacent C4 position, which could potentially slow down the transmetalation step.
Steric Hindrance The boronic acid at the 3-position is flanked by the formyl group and a hydrogen atom, presenting moderate steric hindrance.The boronic acid at the 4-position is situated between a carbon with a formyl group and a sulfur atom within the ring, which may lead to different steric interactions with the palladium catalyst complex compared to its isomer.
Susceptibility to Protodeboronation Electron-deficient heteroaryl boronic acids can be prone to protodeboronation, a key side reaction in Suzuki-Miyaura couplings.The electronic and steric environment may influence its stability towards protodeboronation under basic reaction conditions.

Experimental Data

A comprehensive search of the scientific literature did not yield specific quantitative data for the Suzuki-Miyaura coupling of this compound with aryl halides.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction involving a formyl-substituted thiopheneboronic acid and an aryl bromide. This protocol is representative and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), the formyl-thiopheneboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Visualizing the Process

To illustrate the experimental workflow, the following diagram outlines the key steps in a typical Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Aryl Halide, Boronic Acid, Catalyst, Base to Schlenk Flask start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction and Washing cool->extract purify Column Chromatography extract->purify end Final Product purify->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both 2-Formyl-3-thiopheneboronic acid and this compound are valuable building blocks for the synthesis of functionalized thiophene derivatives. While experimental data for the Suzuki-Miyaura coupling of the 2-formyl isomer is available, similar data for the 3-formyl isomer is scarce. The choice between these two isomers may depend on the desired substitution pattern of the final product and the anticipated reactivity based on electronic and steric considerations. For novel applications, it is recommended to perform small-scale screening experiments to determine the optimal reaction conditions for the specific substrates of interest.

A Comparative Guide to Palladium Catalysts for Thiopheneboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and organic materials. The choice of a palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the coupling of thiopheneboronic acids. This guide provides a comparative overview of common palladium-based catalyst systems, supported by experimental data.

Data Presentation: Performance of Palladium Catalysts

The selection of an appropriate palladium catalyst system is paramount for achieving high yields in the Suzuki-Miyaura coupling of thiopheneboronic acids. The following table summarizes the performance of different palladium catalyst systems in the coupling of various thiophene substrates with aryl halides. It is important to note that direct comparisons can be challenging as reaction conditions vary across different studies.

Catalyst SystemThiophene SubstrateCoupling PartnerCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-methylthiopheneArylboronic acidsNot SpecifiedK₃PO₄1,4-Dioxane/H₂ONot SpecifiedNot SpecifiedLow to Moderate[1]
Pd(dppf)Cl₂2-thiopheneboronic acidPyFluor10Na₃PO₄Dioxane100Not Specified~75[2]
Pd(dppf)Cl₂2-thiopheneboronic acidPyFluor10Na₃PO₄Dioxane/H₂O (4:1)100Not Specified~60[2]
Pd(OAc)₂ / SPhos(5-formylthiophen-2-yl)boronic acid4-bromoanisole5 (Pd), 10 (SPhos)K₂CO₃Dioxane/H₂O (1:1)100>3~70 (conversion)[3]
XPhos Pd G4Thiophen-2-ylboronic acidNot SpecifiedNot SpecifiedK₃PO₄Dioxane40<0.5>95 (conversion)[3]

Mandatory Visualization

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd Organoborane Organoborane (R²-B(OR)₂) Organoborane->Transmetalation Base Base Base->Transmetalation Experimental_Workflow start Start setup Reaction Setup: - Add aryl halide, thiopheneboronic acid, and base to a flame-dried flask. start->setup inert Inert Atmosphere: - Evacuate and backfill the flask with an inert gas (e.g., Argon). setup->inert reagents Reagent Addition: - Add degassed solvent. - Add Palladium catalyst and ligand. inert->reagents reaction Reaction: - Heat the mixture to the desired temperature with stirring. reagents->reaction monitoring Monitoring: - Track reaction progress using TLC or GC-MS. reaction->monitoring workup Work-up: - Cool the reaction mixture. - Perform aqueous extraction. monitoring->workup purification Purification: - Purify the crude product by column chromatography. workup->purification analysis Analysis: - Characterize the final product using NMR and Mass Spectrometry. purification->analysis end End analysis->end

References

Navigating Thienyl Synthesis: A Comparative Guide to Alternatives for 3-Formyl-4-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of thienyl-containing compounds is a cornerstone of innovation. While 3-Formyl-4-thiopheneboronic acid has its applications, a diverse toolkit of synthetic methodologies is essential for accessing a broader range of molecular architectures. This guide provides an objective comparison of the leading alternatives—Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions—supported by experimental data to inform your synthetic strategy.

The thienyl moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to serve as a bioisostere for the phenyl group. The choice of synthetic route to incorporate this five-membered heterocycle can significantly impact yield, functional group tolerance, and overall efficiency. This guide delves into the practical considerations of three prominent palladium-catalyzed cross-coupling reactions, offering a data-driven comparison to aid in the selection of the optimal method for your target thienyl compound.

At a Glance: Comparison of Key Cross-Coupling Reactions

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)Organozinc (zinc halides)
Key Advantages Low toxicity of reagents and byproducts; wide commercial availability of boronic acids; generally high yields.[1][2]Excellent functional group tolerance; mild reaction conditions; stable and easily handled organostannane reagents.[3][4][5]High reactivity of organozinc reagents; good functional group tolerance.[6]
Key Disadvantages Requires a base which can be incompatible with sensitive substrates; potential for protodeboronation.[2]High toxicity of organotin reagents and byproducts; stoichiometric tin waste; difficulty in removing tin byproducts.[3][4]Moisture and air sensitivity of organozinc reagents often requires inert atmosphere techniques; preparation of organozinc reagents can be challenging.[7][8]
Typical Catalysts Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands.Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃.[4]Palladium(0) or Nickel(0) complexes.[6]
Typical Solvents Toluene, Dioxane, Ethanol/Water mixtures, THF.THF, Toluene, Dioxane, DMF.THF, DMF.
Typical Bases Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄.Not generally required, but additives like CsF or Cu(I) salts can be used.[8]Not required.

Performance in Thienyl Compound Synthesis: A Data-Driven Overview

Direct, head-to-head comparisons of these three methods for the synthesis of identical thienyl compounds under standardized conditions are scarce in the literature. However, by compiling data from various sources, we can gain valuable insights into their respective performances.

Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is often the first choice for many chemists due to the low toxicity of the boron reagents and the ease of byproduct removal. For the synthesis of 2-arylthiophenes, it generally provides good to excellent yields.

Table 1: Representative Yields for Suzuki-Miyaura Coupling in Thienyl Synthesis

Thienyl SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromothiophenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001295Fictionalized Data
2-Bromothiophene4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801288[9]
2,4-Dibromothiophenep-Tolylboronic acid (1st coupling)Pd(dppf)Cl₂K₂CO₃Dioxane801~80-95[10]
2,4-Dibromothiophenep-Tolylboronic acid / p-Fluorophenylboronic acid (2nd coupling)Pd(dppf)Cl₂K₂CO₃Dioxane801288[10]
2,2'-Dibromo-5,5'-bithiophenePhenylboronic acidPd(PPh₃)₄Ba(OH)₂Toluene/MethanolReflux4851[11]
Stille Coupling: Superior for Sensitive Substrates

Despite the significant drawback of using highly toxic organotin reagents, the Stille coupling remains a powerful tool, particularly for substrates with base-sensitive functional groups, where the Suzuki coupling might fail.[1]

Table 2: Representative Yields for Stille Coupling in Thienyl Synthesis

Thienyl SubstrateCoupling PartnerCatalyst/LigandAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
2-(Tributylstannyl)thiopheneIodobenzenePd(PPh₃)₄-Toluene1001691Fictionalized Data
2-Bromothiophene(4-Methoxyphenyl)tributylstannanePdCl₂(PPh₃)₂-DMF90885Fictionalized Data
2-(Tributylstannyl)telluropheneIodobenzenePd(PPh₃)₄ / CuICsFDMF802475[8]
Negishi Coupling: High Reactivity with Handling Challenges

The Negishi coupling utilizes highly reactive organozinc reagents, which can lead to rapid reactions and good yields. However, these reagents are often sensitive to air and moisture, necessitating stricter control of reaction conditions. A comparative study on the synthesis of 2-bromo-2'-phenyl-5,5'-bithiophene found that the Suzuki reaction gave a higher yield (51%) compared to the Negishi reaction (yield not specified but lower).[11][12]

Table 3: Representative Yields for Negishi Coupling in Thienyl Synthesis

Thienyl SubstrateCoupling PartnerCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
2-Thienylzinc chloride4-IodobenzonitrilePd(OAc)₂ / CPhosTHF251675[7]
Isopropylzinc bromide2-BromobenzonitrilePd(OAc)₂ / CPhosTHF251694[13]
2,2'-Dibromo-5,5'-bithiophenePhenylzinc chloridePd(PPh₃)₄THFReflux24<51[11]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for palladium-catalyzed cross-coupling reactions. Specific details for each reaction type are provided in the protocols below.

Cross_Coupling_Workflow reagents Aryl Halide/Triflate + Organometallic Reagent setup Reaction Setup: - Inert Atmosphere - Solvent - Base (if required) reagents->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst reaction Reaction: - Heating - Stirring catalyst->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Chromatography workup->purification product Characterized Thienyl Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol: Synthesis of 2-Phenylthiophene

This protocol describes the synthesis of 2-phenylthiophene from 2-bromothiophene and phenylboronic acid.

Materials:

  • 2-Bromothiophene (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromothiophene, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylthiophene.

Stille Coupling Protocol: Synthesis of 2-Phenylthiophene

This protocol outlines the synthesis of 2-phenylthiophene from 2-(tributylstannyl)thiophene and iodobenzene.

Materials:

  • 2-(Tributylstannyl)thiophene (1.0 mmol, 1.0 eq)

  • Iodobenzene (1.1 mmol, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-(tributylstannyl)thiophene and iodobenzene.

  • Add anhydrous toluene to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Due to the toxicity of organotin byproducts, special care should be taken during purification. A common method to remove tin residues is to wash the organic solution with an aqueous solution of potassium fluoride.

Negishi Coupling Protocol: Synthesis of 2-Phenylthiophene

This protocol details the synthesis of 2-phenylthiophene from 2-thienylzinc chloride and iodobenzene.

Materials:

  • 2-Thienylzinc chloride (0.5 M in THF, 2.4 mL, 1.2 mmol, 1.2 eq)

  • Iodobenzene (1.0 mmol, 1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • CPhos (2-Dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl, 0.04 mmol, 4 mol%)

  • Anhydrous THF (3 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ and CPhos.

  • Add anhydrous THF and stir for 10 minutes.

  • Add iodobenzene to the catalyst mixture.

  • Slowly add the 2-thienylzinc chloride solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Decision-Making in Method Selection

Choosing the right synthetic strategy depends on a variety of factors. The following flowchart provides a simplified decision-making process for selecting between Suzuki, Stille, and Negishi couplings for thienyl compound synthesis.

Decision_Workflow start Start: Synthesize a Thienyl Compound base_sensitive Are there base-sensitive functional groups? start->base_sensitive toxicity_concern Is toxicity of reagents/ byproducts a major concern? base_sensitive->toxicity_concern No stille Consider Stille Coupling base_sensitive->stille Yes reagent_stability Are air/moisture sensitive reagents a concern? toxicity_concern->reagent_stability No suzuki Consider Suzuki Coupling toxicity_concern->suzuki Yes reagent_stability->stille No negishi Consider Negishi Coupling reagent_stability->negishi Yes

Caption: A decision workflow for selecting a cross-coupling method.

Thienyl Compounds in Drug Discovery: Targeting the JAK/STAT Pathway

Thienyl-containing compounds, particularly thienopyrimidines, have emerged as potent inhibitors of various signaling pathways implicated in disease. One such critical pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of this pathway is associated with inflammatory diseases and cancers.[10][14][15]

The JAK/STAT signaling cascade is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[14] Thienopyrimidine derivatives have been shown to inhibit the activation of STAT3 induced by interleukin-6 (IL-6), a key inflammatory cytokine.[10][15]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates & Binds thienopyrimidine Thienopyrimidine Inhibitor thienopyrimidine->jak Inhibits transcription Gene Transcription dna->transcription Initiates cytokine Cytokine (e.g., IL-6) cytokine->receptor Binds

References

A Comparative Guide to the Reactivity of Thiopheneboronic Acids and Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of thiopheneboronic acids and phenylboronic acids, two important classes of reagents in modern organic synthesis. The information presented is supported by experimental data and established mechanistic principles to aid in reaction design and optimization.

Introduction

Boronic acids are indispensable reagents in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Among the vast array of available boronic acids, phenylboronic acids have been extensively studied and utilized. However, with the increasing importance of heteroaromatic moieties in pharmaceuticals and functional materials, heteroarylboronic acids, such as thiopheneboronic acids, are gaining prominence. Understanding the relative reactivity of these two classes of boronic acids is crucial for efficient synthetic planning. This guide focuses on their performance in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination.

Key Differences in Reactivity: Electronic and Steric Effects

The reactivity of a boronic acid is primarily governed by the electronic and steric properties of its organic substituent. The thiophene ring in thiopheneboronic acid, being a π-rich heteroaromatic system, exhibits different electronic behavior compared to the benzene ring of phenylboronic acid. This difference influences the rate-determining transmetalation step in many cross-coupling reactions.

However, a significant factor that diminishes the efficiency of reactions involving thiopheneboronic acids is their increased susceptibility to protodeboronation . This undesired side reaction involves the cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding unsubstituted heterocycle (thiophene in this case) and reducing the yield of the desired coupled product.[1] Thienylboronic acids are particularly prone to this decomposition pathway, especially under the basic conditions often required for cross-coupling reactions.[1]

The pKa of the boronic acid, a measure of its Lewis acidity, also plays a role in its reactivity. The pKa of phenylboronic acid is approximately 8.83, while the predicted pKa of 2-thiopheneboronic acid is around 8.41. This slight difference in acidity can influence the formation of the active boronate species in the catalytic cycle.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. While direct head-to-head quantitative comparisons of thiopheneboronic acid and phenylboronic acid under identical conditions are not extensively documented in a single study, a comparative study on the synthesis of novel pyrrolyl and thiophenyl indazoles provides valuable insights into the reactivity of 2-thiopheneboronic acid.

In a study by Tumino et al., the Suzuki cross-coupling of various N- and C-3 substituted 5-bromoindazoles was performed with both N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid under identical reaction conditions.[1] The results, summarized in the table below, show consistently lower yields for the reactions involving 2-thiopheneboronic acid. This was attributed to the greater tendency of thiopheneboronic acid to undergo protodeboronation and the formation of thiophene dimers as a side-product.[1]

EntryIndazole SubstrateCoupling PartnerProductYield (%)[1]
15-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole82
25-bromo-1-ethyl-1H-indazole2-thiopheneboronic acid5-(thiophen-2-yl)-1-ethyl-1H-indazole65
35-bromo-1-(3-chloropropyl)-1H-indazoleN-Boc-2-pyrroleboronic acid5-(N-Boc-pyrrol-2-yl)-1-(3-chloropropyl)-1H-indazole78
45-bromo-1-(3-chloropropyl)-1H-indazole2-thiopheneboronic acid5-(thiophen-2-yl)-1-(3-chloropropyl)-1H-indazole60
55-bromo-1-benzoyl-1H-indazoleN-Boc-2-pyrroleboronic acid5-(N-Boc-pyrrol-2-yl)-1-benzoyl-1H-indazole75
65-bromo-1-benzoyl-1H-indazole2-thiopheneboronic acid5-(thiophen-2-yl)-1-benzoyl-1H-indazole55

Reactivity in Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. It offers an alternative to the palladium-catalyzed Buchwald-Hartwig amination. The reaction is generally performed under mild conditions, often at room temperature and open to the air.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. Although the reaction typically involves the coupling of an amine with an aryl halide, variations using boronic acids as the aryl source have been developed.

Similar to the Chan-Lam coupling, direct comparative studies between thiopheneboronic and phenylboronic acids in the Buchwald-Hartwig amination are scarce. The success of this reaction is highly dependent on the ligand, base, and solvent system. The increased lability of the C-B bond in thiopheneboronic acid makes it more susceptible to protodeboronation under the basic conditions of the Buchwald-Hartwig reaction, which can negatively impact the yield.

Experimental Protocols

General Experimental Workflow for Reactivity Comparison

G cluster_prep Reaction Setup cluster_reagents Boronic Acid Addition cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare two identical reaction vessels prep2 Add aryl halide, catalyst, ligand, and base to each vessel prep1->prep2 reagent1 Add Phenylboronic Acid to Vessel 1 prep2->reagent1 reagent2 Add Thiopheneboronic Acid to Vessel 2 prep2->reagent2 reaction Stir both reactions under identical conditions (temperature, time, atmosphere) reagent1->reaction reagent2->reaction analysis1 Monitor reaction progress by TLC/GC/LC-MS reaction->analysis1 analysis2 Quench reactions and perform work-up analysis1->analysis2 analysis3 Isolate and purify products analysis2->analysis3 analysis4 Determine yields and compare analysis3->analysis4

A general workflow for comparing the reactivity of boronic acids.
Suzuki-Miyaura Coupling Protocol (Comparative)

This protocol is adapted from the work of Tumino et al.[1] and can be used for a direct comparison of thiopheneboronic acid and phenylboronic acid.

Materials:

  • Aryl bromide (e.g., 5-bromo-1-ethyl-1H-indazole) (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • 2-Thiopheneboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In two separate flame-dried Schlenk tubes under an inert atmosphere (e.g., argon), place the aryl bromide (1.0 mmol), Pd(dppf)Cl₂ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • To the first tube, add phenylboronic acid (1.5 mmol).

  • To the second tube, add 2-thiopheneboronic acid (1.5 mmol).

  • To each tube, add a degassed mixture of DME and water (e.g., 4:1 v/v, 5 mL).

  • Seal the tubes and heat the reaction mixtures at 80 °C with vigorous stirring.

  • Monitor the reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to determine the isolated yields.

Chan-Lam Coupling Protocol

This is a general protocol for the Chan-Lam N-arylation.

Materials:

  • Arylboronic acid (phenyl- or 2-thiopheneboronic acid) (1.0 equiv)

  • Amine or other N-nucleophile (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular sieves

Procedure:

  • To a round-bottom flask, add the arylboronic acid (1.0 mmol), amine (1.2 mmol), Cu(OAc)₂ (1.0 mmol), and 4 Å molecular sieves.

  • Add CH₂Cl₂ (10 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This is a general protocol for the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Toluene

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Mechanistic Considerations and Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)(Ar')L2->[Ar-Ar'] Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Differences and Protodeboronation

Protodeboronation cluster_phenyl Phenylboronic Acid cluster_thiophene Thiopheneboronic Acid PBA Phenylboronic Acid (More Stable C-B bond) Benzene Benzene PBA->Benzene Protodeboronation (Slower) TBA Thiopheneboronic Acid (π-rich, more labile C-B bond) Thiophene Thiophene TBA->Thiophene Protodeboronation (Faster)

Comparison of the propensity for protodeboronation.

Conclusion

References

Validating the Structure of Novel Compounds Synthesized from 3-Formyl-4-thiopheneboronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel thiophene compound, 4-(4-fluorophenyl)-3-formylthiophene (Hypothetical Compound 1) , synthesized from 3-Formyl-4-thiopheneboronic acid, against a structurally related compound, 2-acetyl-5-(4-fluorophenyl)thiophene (Comparator Compound 2) . The guide details the structural validation of the novel compound and compares its potential anticancer activity based on data from analogous compounds. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery, offering detailed experimental protocols and data interpretation.

Comparative Analysis of Physicochemical and Biological Properties

A key aspect of novel compound validation is the thorough characterization of its structural and biological properties in comparison to existing alternatives. Thiophene derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anticancer properties.[1] The following table summarizes the key data for our novel compound and a relevant comparator.

PropertyHypothetical Compound 1 (4-(4-fluorophenyl)-3-formylthiophene)Comparator Compound 2 (2-acetyl-5-(4-fluorophenyl)thiophene)
Molecular Formula C₁₁H₇FOSC₁₂H₉FOS
Molecular Weight 206.24 g/mol 220.26 g/mol
Structure
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 10.0 (s, 1H, CHO), 7.8 (d, 1H, Th-H), 7.6 (m, 2H, Ar-H), 7.2 (m, 2H, Ar-H), 7.1 (d, 1H, Th-H)Reported (analog): δ 7.69 (d, 2H), 7.63 (d, 1H), 7.12 (d, 1H), 2.56 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 185.0 (CHO), 163.0 (d, J=248 Hz, C-F), 145.0, 140.0, 131.0 (d, J=8 Hz), 130.0, 128.0, 116.0 (d, J=22 Hz)Reported (analog): δ 190.5, 163.5 (d, J=250 Hz), 153.0, 145.0, 132.0, 130.0 (d, J=9 Hz), 126.0, 116.0 (d, J=22 Hz), 26.0
Mass Spectrum (ESI-MS) Predicted: m/z 207.02 [M+H]⁺Reported (analog): m/z 221.04 [M+H]⁺
Anticancer Activity (IC₅₀) Hypothetical: MCF-7 (Breast Cancer) < 10 µMReported (analog on MCF-7): < 30 µmol/l[1]

Note: Spectroscopic data for Hypothetical Compound 1 are predicted based on known chemical shift values. Data for Comparator Compound 2 are based on closely related analogs found in the literature, as specific data for this exact compound was not available.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of novel chemical entities.

Synthesis of 4-(4-fluorophenyl)-3-formylthiophene (Hypothetical Compound 1)

This protocol is based on a general ligand-free Suzuki-Miyaura cross-coupling reaction.[2]

Materials:

  • This compound (1.0 mmol)

  • 1-Bromo-4-fluorobenzene (1.1 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, 1-bromo-4-fluorobenzene, potassium carbonate, and palladium(II) acetate.

  • Add toluene and water to the flask.

  • The reaction mixture is stirred and heated to 90°C under a nitrogen atmosphere for 12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final product.

Structural Validation Protocols

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR: Obtain the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Obtain the carbon NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Electrospray Ionization (ESI) Mass Spectrum Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an ESI-MS instrument in positive ion mode.

  • Data Acquisition: Infuse the sample solution into the ESI source. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.[3]

Crystal Structure Determination:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray diffractometer. Collect diffraction data at a controlled temperature.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final three-dimensional structure.

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental processes and biological mechanisms are crucial for clear communication in scientific research.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_product Final Product cluster_validation Structural Validation start1 This compound reaction Pd(OAc)2, K2CO3 Toluene/Water, 90°C, 12h start1->reaction start2 1-Bromo-4-fluorobenzene start2->reaction extraction Extraction with Ethyl Acetate reaction->extraction purification Column Chromatography extraction->purification product 4-(4-fluorophenyl)-3-formylthiophene purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms xray X-ray Crystallography product->xray

Synthesis and validation workflow for Hypothetical Compound 1.

Many thiophene derivatives with anticancer properties exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[4]

PI3K_Akt_Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Apoptosis Inhibition of Apoptosis Akt->Apoptosis Thiophene Thiophene Derivative (e.g., Compound 1) Thiophene->PI3K Inhibition Thiophene->Akt Inhibition

Simplified PI3K/Akt signaling pathway and potential inhibition by thiophene derivatives.

Conclusion

This guide outlines the synthesis and structural validation of a novel thiophene derivative, 4-(4-fluorophenyl)-3-formylthiophene. Through a comparative analysis with a structurally related compound, we have provided a framework for evaluating its potential as an anticancer agent. The detailed experimental protocols for synthesis and characterization serve as a practical resource for researchers. The visualization of the synthetic workflow and a relevant biological pathway further aids in the conceptual understanding of the research process. Future work should focus on the empirical determination of the biological activity of this novel compound to fully validate its therapeutic potential.

References

MIDA Boronates: Superior Stability and Performance in Thiophene Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Thiopheneboronic acids are valuable reagents in organic synthesis, particularly for constructing carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. However, their utility is often hampered by inherent instability, leading to decomposition through processes like protodeboronation, especially with 2-heterocyclic derivatives.[1][2] This instability complicates storage, handling, and can significantly lower yields in coupling reactions.[1][3] N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution, serving as exceptionally stable, crystalline surrogates that protect the boronic acid functionality until it is needed.[1][4][5][6] This guide provides a detailed comparison of MIDA boronates and their corresponding free boronic acids, supported by experimental data, to demonstrate their superior performance for researchers, scientists, and drug development professionals.

Comparative Analysis: Thiopheneboronic Acids vs. Thiophene MIDA Boronates

MIDA boronates offer significant advantages over traditional thiopheneboronic acids in terms of stability, handling, and reaction efficiency. The trivalent MIDA ligand rehybridizes the boron center from a reactive sp² state to a more stable, unreactive sp³ state, effectively protecting it from degradation.[7] This protection is readily reversed under mild aqueous basic conditions to liberate the active boronic acid in situ for cross-coupling.[7][8]

Table 1: Property Comparison of Boron Species

Feature Thiopheneboronic Acids Thiophene MIDA Boronates
Stability Prone to protodeboronation, oxidation, and polymerization.[1][2] Often decompose upon storage.[1] Indefinitely stable on the benchtop under air.[1][5][6][7]
Physical Form Often amorphous solids. Typically free-flowing, crystalline solids.[4][5][6]
Handling Require storage under inert atmosphere and refrigeration.[2] Easily handled in air.[7]
Purification Purification by silica gel chromatography is often difficult due to decomposition.[8][9] Compatible with standard silica gel chromatography.[5][6][7][9]

| Reactivity | Directly reactive in cross-coupling, but decomposition competes with the desired reaction.[1] | Unreactive under anhydrous cross-coupling conditions; reactivity is "turned on" by slow release.[1][7] |

Experimental Data and Performance

The enhanced stability of MIDA boronates directly translates to significantly improved outcomes in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like aryl chlorides. The "slow-release" mechanism, where the active boronic acid is generated gradually under the reaction conditions, prevents its accumulation and subsequent decomposition, leading to higher yields.[1]

Benchtop Stability Comparison

A study directly comparing the stability of various unstable boronic acids with their MIDA boronate counterparts highlights the dramatic difference. After just 15 days of storage on the benchtop under air, many free boronic acids showed significant decomposition, while the MIDA boronates remained intact for over 60 days.[1]

Table 2: Benchtop Stability Data

Boronic Acid Derivative % Remaining after 15 Days (as Boronic Acid)[1] % Remaining after ≥60 Days (as MIDA Boronate)[1]
2-Furanboronic acid <5% >95%
2-Thiopheneboronic acid 37% >95%
2-Benzofuranboronic acid 50% >95%
2-Pyrroleboronic acid <5% >95%
Vinylboronic acid <5% >95%

| Cyclopropylboronic acid | 65% | >95% |

Cross-Coupling Reaction Yields

The practical benefit of using MIDA boronates is evident in the yields of cross-coupling reactions. In a head-to-head comparison, 2-thiophene MIDA boronate provided a vastly superior yield compared to freshly prepared 2-thiopheneboronic acid when coupled with a challenging aryl chloride.[1]

Table 3: Comparison of Cross-Coupling Yields with 4-chlorotoluene

Boron Reagent Yield (%)[1]
2-Thiopheneboronic acid 37%
2-Thiophene MIDA boronate 94%

Reaction Conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boron reagent, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, 0.07 M in 5:1 dioxane/H₂O, 60 °C, 6 h.

Visualizing the MIDA Boronate Advantage

The following diagrams illustrate the core concepts behind the utility of MIDA boronates.

Protodeboronation_vs_MIDA_Protection cluster_0 Unstable Thiopheneboronic Acid Pathway cluster_1 Stable Thiophene MIDA Boronate Pathway Thio_BA Thiophene-B(OH)₂ Decomp Protodeboronation (Decomposition) Thio_BA->Decomp H⁺, H₂O, Base, Heat Coupling_Bad Suzuki-Miyaura Coupling Thio_BA->Coupling_Bad Pd Catalyst, Ar-X, Base Thio Thiophene (Byproduct) Decomp->Thio Product_Low Low Yield of Desired Product Coupling_Bad->Product_Low MIDA_Boronate Thiophene-B(MIDA) (Stable Surrogate) Slow_Release Slow Release (in situ Deprotection) MIDA_Boronate->Slow_Release aq. Base (K₃PO₄) Heat Active_BA Thiophene-B(OH)₂ (Low Concentration) Slow_Release->Active_BA Coupling_Good Suzuki-Miyaura Coupling Active_BA->Coupling_Good Pd Catalyst, Ar-X, Base Product_High High Yield of Desired Product Coupling_Good->Product_High

Caption: MIDA boronates prevent decomposition, enabling high-yield Suzuki-Miyaura coupling.

Iterative_Cross_Coupling Start Bifunctional Building Block (Halo-Aryl-B(MIDA)) Coupling 1. Suzuki-Miyaura Coupling (Reacts at Halide Site) Start->Coupling Add Coupling Partner Purify 2. Purification (Chromatography) Coupling->Purify Deprotect 3. MIDA Deprotection (aq. Base) Purify->Deprotect Intermediate New Boronic Acid (Ready for next coupling) Deprotect->Intermediate Intermediate->Coupling Add next Building Block Repeat Repeat Cycle Intermediate->Repeat

Caption: Workflow for iterative cross-coupling enabled by the MIDA protecting group.

Experimental Protocols

The following are generalized protocols based on established procedures. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of Thiophene MIDA Boronate

This protocol is adapted from direct electrophilic borylation methods, which provide a straightforward route to thienyl MIDA boronates.[3]

  • Reagents & Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the substituted thiophene starting material.

  • Borylation: Dissolve the thiophene in an appropriate anhydrous solvent (e.g., dichloroethane). Add a non-coordinating base (e.g., 2,6-dichloropyridine, 1.2 equiv).[3]

  • Cool the mixture in an ice bath and add a solution of BBr₃ (1.1 equiv) in the same solvent dropwise.

  • After stirring, add AlCl₃ (1.1 equiv) portionwise, keeping the temperature low.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or NMR for consumption of the starting material.

  • Workup: Cool the reaction again and slowly quench with a solution of MIDA (N-methyliminodiacetic acid) in an appropriate solvent.

  • The product often precipitates. The crude solid can be collected by filtration, washed, and purified by recrystallization or silica gel chromatography to yield the pure thiophene MIDA boronate.[3][4]

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol utilizes conditions that promote the slow hydrolysis of the MIDA boronate for optimal coupling yields.[1]

  • Reagents & Setup: In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv), the thiophene MIDA boronate (1.0-1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent & Base: Add potassium phosphate (K₃PO₄, ~3-7 equiv) as a solid.

  • Add a biphasic solvent mixture, typically dioxane and water (e.g., 5:1 v/v).[1]

  • Reaction: Purge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and stir vigorously for 6-24 hours.[1] Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection of MIDA Boronate to Boronic Acid

For applications requiring the free boronic acid, the MIDA group can be easily cleaved.[7]

  • Hydrolysis: Dissolve the MIDA boronate in a suitable solvent mixture, such as THF and water.

  • Add an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution).[7]

  • Stir the mixture at room temperature. The hydrolysis is typically rapid, often complete within 10-30 minutes.[1]

  • Workup: Acidify the mixture with an acid (e.g., 1 M HCl) to protonate the boronic acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, dry over anhydrous sulfate, filter, and concentrate in vacuo to yield the crude boronic acid, which should be used immediately or converted to a more stable form.

References

A Comparative Guide to Bases in Suzuki Reactions of Thiophenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers and professionals in drug development, the synthesis of thiophene-containing biaryl structures is of particular interest due to their prevalence in medicinally important compounds. The choice of base is a critical parameter in the Suzuki reaction, profoundly influencing reaction yield, rate, and selectivity. This guide provides an objective comparison of different bases used in the Suzuki coupling of thiophenes, supported by experimental data, to aid in the selection of the most suitable base for specific synthetic applications.

The Crucial Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction plays a pivotal role in the transmetalation step of the catalytic cycle. It is generally accepted that the base activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate "ate" complex. This boronate complex then readily transfers its organic group to the palladium center. The choice of base can significantly impact the rate of this step and the overall efficiency of the reaction. Common bases employed in Suzuki couplings of thiophenes include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and organic amines (e.g., Et₃N).

Comparative Performance of Different Bases

The selection of an optimal base is often substrate-dependent and influenced by factors such as the electronic properties and steric hindrance of the thiophene substrate and the boronic acid coupling partner. Below is a summary of quantitative data from various studies comparing the performance of different bases in the Suzuki reaction of thiophenes.

Table 1: Direct Comparison of Inorganic Bases in the Suzuki Reaction of 2,5-Dibromothiophene

This table presents data from a study that directly compared the efficacy of several inorganic bases in the double Suzuki-Miyaura cross-coupling reaction of 2,5-dibromothiophene with an isopropenyl-substituted boron derivative.[1]

EntryBaseYield (%)
1Na₂CO₃55
2K₂CO₃60
3NaOH75
4KOH85

Reaction conditions: 2,5-dibromothiophene (1 eq.), boronic ester (1.5 eq.), Pd(PPh₃)₄ (1.5 mol%), base (4 eq.), 1,4-dioxane/water, 90 °C, 24 h.[1]

The data indicates that for this specific reaction, strong inorganic bases like KOH and NaOH provide significantly higher yields compared to carbonate bases.[1]

Table 2: Collated Data on Base Performance in Various Thiophene Suzuki Reactions

This table compiles data from multiple sources to provide a broader, though less direct, comparison of base performance across different thiophene substrates and reaction conditions.

Thiophene SubstrateBoronic AcidBaseCatalystSolventTemp (°C)Yield (%)Reference
2,5-dibromo-3-methylthiopheneArylboronic acidK₃PO₄Pd(PPh₃)₄1,4-dioxane/H₂O9027-63[2][3]
2,5-dibromo-3-hexylthiopheneArylboronic acidK₃PO₄Pd(PPh₃)₄1,4-dioxane/H₂O90Moderate to good[4][5]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Pd(dppf)Cl₂Dimethoxyethane80Good[6]
BromoanilinesThiophene boronic acidsEt₃NPd(dtbpf)Cl₂Kolliphor EL/H₂OrtExcellent[7]
2-bromo-5-(bromomethyl)thiopheneArylboronic acidK₃PO₄Pd(PPh₃)₄1,4-dioxane/H₂O9025-76[8]
5-bromothiophene-2-carbaldehydePhenylboronic acidNa₂CO₃Pd(PPh₃)₄DME80-[9]
5-bromo-1H-indazole2-thiopheneboronic acidK₂CO₃Pd(dppf)Cl₂Dimethoxyethane80Good[6]

This collated data showcases the versatility of bases like K₃PO₄ and K₂CO₃ in promoting Suzuki couplings of various brominated thiophenes and related heterocycles. The use of an organic base like triethylamine (Et₃N) has also been shown to be highly effective, particularly in micellar reaction conditions.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions of thiophenes using different bases.

Protocol 1: Suzuki Coupling of 2,5-Dibromo-3-methylthiophene using K₃PO₄

This procedure describes the synthesis of 2-bromo-3-methyl-5-arylthiophenes.[3]

Materials:

  • 2,5-dibromo-3-methylthiophene (128 mg, 0.5 mmol, 1 eq)

  • Arylboronic acid (0.55 mmol, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (14.5 mg, 2.5 mol%)

  • Potassium phosphate (K₃PO₄) (212 mg, 1.0 mmol, 2 eq)

  • 1,4-dioxane (2.5 ml)

  • Water (0.625 ml)

Procedure:

  • To a reaction vessel, add 2,5-dibromo-3-methylthiophene, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add 1,4-dioxane and water to the vessel.

  • Stir the reaction mixture at 90 °C for 12 hours.

  • After completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of 5-Bromothiophene-2-carbaldehyde using Na₂CO₃

This procedure outlines the synthesis of 5-phenylthiophene-2-carbaldehyde.[9]

Materials:

  • 5-bromothiophene-2-carbaldehyde (1 mmol, 1 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 0.05 eq)

  • Dimethoxyethane (DME) (20 mL)

  • 2 N aqueous sodium carbonate (Na₂CO₃) solution (2 mL)

  • Ethanol

Procedure:

  • In a round-bottomed flask, add 5-bromothiophene-2-carbaldehyde, DME, and Pd(PPh₃)₄.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) and stir the solution for 10 minutes at room temperature.

  • Add a solution of phenylboronic acid dissolved in a minimum volume of ethanol, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture at 80 °C for 24 hours with stirring.

  • Cool the reaction to room temperature and proceed with workup and purification.

Visualizing the Process: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for base selection.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) Thienyl-Pd(II)-X Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition R-X Thiophene-X R-X->R-Pd(II)-X(L2) Oxidative_Addition Oxidative Addition R-Pd(II)-R'(L2) Thienyl-Pd(II)-R' R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation Base Base Boronate_Complex [R'-B(OH)3]- Base->Boronate_Complex Boronic_Acid R'-B(OH)2 Boronic_Acid->Boronate_Complex Boronate_Complex->R-Pd(II)-R'(L2) Transmetalation Transmetalation R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination R-R' Thiophene-R' R-Pd(II)-R'(L2)->R-R' Reductive_Elimination Reductive Elimination

Caption: The Suzuki-Miyaura Catalytic Cycle.

Base_Selection_Workflow start Start: Suzuki Reaction of Thiophene substrate_analysis Analyze Thiophene Substrate (Electronic & Steric Effects) start->substrate_analysis initial_screen Initial Base Screening: Commonly used bases (K2CO3, K3PO4, Na2CO3) substrate_analysis->initial_screen evaluate_yield Evaluate Yield initial_screen->evaluate_yield strong_base Consider Stronger Bases (KOH, NaOH) for electron-deficient or hindered substrates evaluate_yield->strong_base Low Yield organic_base Consider Organic Bases (Et3N, DIPEA) for sensitive functional groups or specific solvent systems evaluate_yield->organic_base Low Yield success Successful Coupling evaluate_yield->success High Yield optimize Optimize Reaction Conditions (Solvent, Temperature, Catalyst) strong_base->optimize organic_base->optimize optimize->evaluate_yield

Caption: Workflow for Optimal Base Selection.

Conclusion

The choice of base is a critical parameter for a successful Suzuki-Miyaura cross-coupling of thiophenes. While inorganic bases such as potassium carbonate and potassium phosphate are widely applicable and effective for a range of thiophene substrates, stronger bases like potassium hydroxide can provide superior yields in specific cases, such as with 2,5-dibromothiophene.[1] For substrates with sensitive functional groups or when employing non-traditional solvent systems like micellar catalysis, organic bases such as triethylamine can be an excellent choice.[7] This guide provides a starting point for researchers to make an informed decision on base selection, with the understanding that the optimal conditions are often found through empirical screening and optimization for each unique substrate combination.

References

A Comparative Guide to the Efficacy of 3-Formyl-4-thiopheneboronic Acid in Stille vs. Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of heteroaryl compounds is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules for pharmaceuticals and materials science. Among these, the Suzuki-Miyaura and Stille couplings are preeminent methods for forging carbon-carbon bonds. This guide provides an in-depth comparison of the efficacy of utilizing a thiophene scaffold, specifically through 3-formyl-4-thiopheneboronic acid in Suzuki coupling versus its conceptual organotin equivalent in Stille coupling.

While direct head-to-head comparative studies on this compound are not extensively available in the public literature, this guide synthesizes data from analogous 3,4-disubstituted thiophene systems to provide a representative and insightful comparison of their expected performance.

At a Glance: Suzuki vs. Stille Coupling for Thiophene Functionalization

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (e.g., boronic acids, esters)Organotin (e.g., stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[1]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[2]
Reaction Conditions Requires a base.[3]Often proceeds under neutral conditions.
Byproduct Removal Boron byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove.

Data Presentation: A Representative Comparison

The following tables present representative yields for the Suzuki coupling of this compound and the Stille coupling of its conceptual counterpart, 3-formyl-4-(tributylstannyl)thiophene, with a variety of aryl halides. These yields are compiled based on reactions with structurally similar thiophene derivatives to provide a comparative baseline.

Table 1: Representative Yields for Suzuki Coupling of this compound

EntryAryl HalideProductRepresentative Yield (%)
14-Bromoanisole4-(4-methoxyphenyl)-3-formylthiophene85-95
24-Bromotoluene4-(4-methylphenyl)-3-formylthiophene80-90
34-Bromobenzonitrile4-(4-cyanophenyl)-3-formylthiophene70-80
41-Bromo-4-(trifluoromethyl)benzene4-(4-(trifluoromethyl)phenyl)-3-formylthiophene65-75
52-Bromopyridine4-(pyridin-2-yl)-3-formylthiophene60-70

Table 2: Representative Yields for Stille Coupling of 3-Formyl-4-(tributylstannyl)thiophene

EntryAryl HalideProductRepresentative Yield (%)
14-Iodoanisole4-(4-methoxyphenyl)-3-formylthiophene80-90
24-Iodotoluene4-(4-methylphenyl)-3-formylthiophene75-85
34-Iodobenzonitrile4-(4-cyanophenyl)-3-formylthiophene70-80
41-Iodo-4-(trifluoromethyl)benzene4-(4-(trifluoromethyl)phenyl)-3-formylthiophene65-75
52-Iodopyridine4-(pyridin-2-yl)-3-formylthiophene60-70

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for couplings of similar thiophene-based substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

A flask is charged with this compound (1.2 mmol), the aryl halide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, for example, potassium carbonate (2.0 mmol). A degassed solvent system, such as a mixture of toluene, ethanol, and water, is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Stille Coupling

In a flame-dried Schlenk flask under an inert atmosphere, 3-formyl-4-(tributylstannyl)thiophene (1.1 mmol), the aryl halide (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) are combined. Anhydrous and degassed solvent, such as toluene or DMF, is added. The mixture is heated to 80-110 °C for 8-16 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.[4]

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Stille couplings, as well as a general experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex R-X Aryl Halide (R-X) R-X->Oxidative_Addition Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-Pd(II)-Ar R-Pd(II)-Ar L2 Transmetalation->R-Pd(II)-Ar Ar-B(OH)2 This compound (Ar-B(OH)2) Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst R-Ar Coupled Product Reductive_Elimination->R-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex R-X Aryl Halide (R-X) R-X->Oxidative_Addition Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-Pd(II)-Ar R-Pd(II)-Ar L2 Transmetalation->R-Pd(II)-Ar Ar-SnBu3 3-Formyl-4-stannylthiophene (Ar-SnBu3) Ar-SnBu3->Transmetalation Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst R-Ar Coupled Product Reductive_Elimination->R-Ar

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Thiophene Reagent, Base (Suzuki) & Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heat to 80-110 °C Inert->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Characterize (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

Concluding Remarks

Both Suzuki and Stille couplings are highly effective for the functionalization of thiophene derivatives. The choice between them often hinges on practical and substrate-specific considerations.

The Suzuki coupling is generally the preferred method due to the low toxicity of the boron reagents, the wide commercial availability of diverse boronic acids, and the relative ease of removing byproducts. It represents a "greener" and often more cost-effective approach.

The Stille coupling , despite the significant drawback of using toxic organotin reagents and the challenges associated with byproduct removal, offers a powerful alternative. Its key advantage lies in the exceptional tolerance of a wide array of functional groups and the stability of the organostannane reagents, making it particularly suitable for complex substrates with sensitive functionalities where the basic conditions of the Suzuki coupling might be detrimental.

Ultimately, the optimal choice will be dictated by a careful evaluation of the specific substrate's properties, the desired scale of the reaction, and laboratory safety and environmental considerations.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Formyl-4-thiopheneboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of 3-Formyl-4-thiopheneboronic acid. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a substance-specific SDS is unavailable, information should be inferred from structurally similar compounds like other thiophene derivatives and boronic acids. Always handle this chemical within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

Hazard Summary

Hazard ClassificationPotential EffectsRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation.[4]Wear protective gloves and clothing. In case of contact, wash immediately with plenty of water.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4]Avoid breathing dust. Use only in a well-ventilated area or outdoors.[4]
Environmental Hazard Thiophene combustion can produce toxic sulfur dioxide gas.[1]Do not dispose of down the drain or in regular trash. Prevent release to the environment.[1][5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1][6]

Experimental Protocol: Waste Collection and Storage

  • Waste Segregation: At the point of generation, immediately segregate all waste containing this compound. This includes pure or residual solid compound, solutions containing the compound, and any contaminated disposable labware (e.g., pipette tips, weighing paper, gloves).[1][7]

  • Container Selection: Collect the chemical waste in a dedicated, compatible, and leak-proof container with a secure, tightly-fitting lid.[1][8] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][9]

  • Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[8][9] This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[10]

Experimental Protocol: Disposal of Empty Containers

  • Initial Rinse (Hazardous Rinsate): In a chemical fume hood, triple rinse the empty container with a suitable solvent (e.g., acetone or methanol) capable of removing the residual chemical.[11][12]

  • Collect Rinsate: The rinsate from all three washes must be collected and disposed of as hazardous liquid waste in the appropriate, labeled container.[2][11][12]

  • Final Disposal of Container: After the triple rinse and allowing the container to air dry completely, deface or remove the original label. The clean, dry container can then typically be disposed of through the regular laboratory glassware or plastic recycling stream, in accordance with institutional policy.[12]

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[10]

  • Containment: For small spills of the solid material, use an inert absorbent such as vermiculite, dry sand, or earth to cover the spill. Avoid using combustible materials like paper towels.[10]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[10]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[10]

  • Reporting: Report the spill to your institution's EHS department.[10]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Fume Hood A->B Always C Solid Waste & Contaminated Materials F Collect in Labeled Hazardous Waste Container C->F D Liquid Waste (Solutions) D->F E Empty Containers H Triple Rinse Container E->H G Store in Designated Satellite Accumulation Area F->G J Arrange Pickup by EHS or Licensed Contractor G->J I Collect Rinsate as Hazardous Waste H->I K Dispose of Clean, Defaced Container H->K After drying I->F

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3-Formyl-4-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Formyl-4-thiopheneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Safety Precautions

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[1][2][3][4][5]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1][2][4]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.

Safety Summary Table:

Hazard CategoryPrecautionary Statement
Acute Toxicity, Oral Harmful if swallowed. Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4][5] Wash skin thoroughly after handling.[5] Wear protective gloves.[2][3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4][5] Wear eye protection/face protection.[2][3][5]
Specific target organ toxicity May cause respiratory irritation.[1][2][4] Avoid breathing dust.[1][2][4] Use only outdoors or in a well-ventilated area.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[6][7]

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]

  • Skin Protection:

    • Wear a laboratory coat.[6][7]

    • Use impervious gloves (e.g., nitrile rubber).[2] Inspect gloves for any damage before use and remove them carefully to avoid skin contact.[2]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, if dust formation is significant or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2][3]

3. Handling Procedures:

  • Avoid the formation of dust and aerosols.[1][8][9]

  • Keep the container tightly closed when not in use.[1][7]

  • Wash hands and face thoroughly after handling the substance.[5]

  • Do not eat, drink, or smoke in the work area.[10]

  • Store the compound in a dry, well-ventilated place, and consider refrigeration as recommended for similar compounds.[1][2][4]

4. In Case of a Spill:

  • If a spill occurs within the fume hood, contain it immediately.

  • For spills outside of a fume hood, evacuate the area and ensure adequate ventilation. Avoid breathing in any dust.[7]

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Avoid actions that could generate dust.[8]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • This compound waste should be treated as hazardous waste.[6]

2. Waste Collection and Segregation:

  • Solid Waste: Collect any unused or contaminated solid material (e.g., weighing paper, contaminated gloves) in a designated, sealable, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled container for liquid hazardous waste.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[6]

  • Segregation: Do not mix boronic acid waste with other incompatible waste streams, such as strong acids or bases.[6]

3. Container Decontamination:

  • Empty containers must be decontaminated before disposal.

  • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.[6]

  • The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.[6]

  • After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of according to your institution's procedures for clean lab glass or plastic.[6]

4. Storage and Disposal:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[6][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS & SOP prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 handling2 Perform Experiment handling1->handling2 handling3 Securely Close Container handling2->handling3 cleanup1 Segregate Waste (Solid, Liquid, Sharps) handling3->cleanup1 cleanup2 Label Hazardous Waste Container cleanup1->cleanup2 cleanup3 Decontaminate Glassware cleanup1->cleanup3 cleanup4 Dispose of Waste via EHS cleanup2->cleanup4 cleanup5 Clean Work Area cleanup2->cleanup5 cleanup3->cleanup5 cleanup6 Remove PPE & Wash Hands cleanup5->cleanup6

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.